molecular formula C12H18N4O4 B6297422 8-Azido-octanoyl-OSu CAS No. 2576471-56-0

8-Azido-octanoyl-OSu

Número de catálogo: B6297422
Número CAS: 2576471-56-0
Peso molecular: 282.30 g/mol
Clave InChI: XHGZLUIWAPDNRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Azido-octanoyl-OSu is a useful research compound. Its molecular formula is C12H18N4O4 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.13280507 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGZLUIWAPDNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Azido-octanoyl-OSu for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An introduction to 8-Azido-octanoyl-OSu, a versatile bifunctional crosslinker for bioconjugation and chemical biology. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application in protein labeling and interaction studies.

This compound, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a chemical reagent that serves as a bridge between different molecules, a critical function in various life science and drug development applications. Its structure features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, forming stable amide bonds. The azide group, on the other hand, is a bioorthogonal handle that can specifically participate in "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This dual functionality allows for a two-step approach to bioconjugation, providing researchers with precise control over the labeling and modification of biomolecules.

Core Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 2576471-56-0--INVALID-LINK--
Molecular Formula C₁₂H₁₈N₄O₄--INVALID-LINK--
Molecular Weight 282.30 g/mol --INVALID-LINK--
Solubility Soluble in DMSO (10 mM) and DMF. Can be added to aqueous buffers from a concentrated stock in organic solvent.--INVALID-LINK--
Storage and Stability Shipped at room temperature. For long-term storage, it is recommended to store desiccated. Solutions in anhydrous DMSO can be stored at -20°C for several months. Hydrolytically unstable in aqueous solutions, especially at alkaline pH.--INVALID-LINK--

Reaction Mechanisms and Pathways

The utility of this compound lies in its two distinct reactive moieties. The following diagrams illustrate the primary reaction pathways.

NHS_Ester_Reaction cluster_products Protein_NH2 Protein with Primary Amine (e.g., Lysine) Labeled_Protein Azide-Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein pH 8.3-8.5 Aqueous Buffer Azido_OSu This compound Azido_OSu->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct)

Figure 1: Reaction of this compound with a primary amine on a protein.

Click_Chemistry_Reactions cluster_CuAAC Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Protein_CuAAC Azide-Labeled Protein Triazole_Product_CuAAC 1,4-disubstituted Triazole (Stable Conjugate) Azide_Protein_CuAAC->Triazole_Product_CuAAC Cu(I) catalyst (e.g., CuSO₄/Na-Ascorbate) Alkyne_Molecule Alkyne-containing Molecule (e.g., Reporter Probe) Alkyne_Molecule->Triazole_Product_CuAAC Azide_Protein_SPAAC Azide-Labeled Protein Triazole_Product_SPAAC Triazole (Stable Conjugate) Azide_Protein_SPAAC->Triazole_Product_SPAAC No catalyst required Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Product_SPAAC

Figure 2: Click chemistry reactions of the azide-labeled protein.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the first step of the two-step labeling strategy, where the azide functionality is introduced onto a protein of interest.

Materials:

  • Protein of interest (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[1]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[2] The optimal reaction time may need to be determined empirically.

  • Purification of the Azide-Labeled Protein:

    • Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using mass spectrometry.

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Mitigation of Side Reactions: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues such as serine, threonine, and tyrosine can occur, particularly at higher pH.[3] To minimize these side reactions, it is crucial to maintain the reaction pH within the optimal range of 8.3-8.5 and to use the lowest necessary molar excess of the NHS ester.[1]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye or biotin) onto the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO, respectively.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2- to 5-fold molar excess over the protein).

    • Add the copper ligand to a final concentration of 0.5 mM.

    • Premix the CuSO₄ and sodium ascorbate solutions. Add the premixed solution to the reaction mixture to a final concentration of 0.1 mM CuSO₄ and 5 mM sodium ascorbate. The final concentrations may require optimization.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

  • Purification of the Conjugate:

    • Purify the final conjugate to remove excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be toxic to living cells.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the strained alkyne in DMSO.

  • SPAAC Reaction:

    • To the azide-labeled protein solution, add a 2- to 10-fold molar excess of the strained alkyne stock solution.

    • Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction kinetics of SPAAC are generally slower than CuAAC, so longer incubation times may be necessary.[4]

  • Purification of the Conjugate:

    • Purify the final conjugate using a desalting column or dialysis.

Experimental Workflow: Identification of Protein-Protein Interactions

A powerful application of this compound is in the identification of protein-protein interactions. The following workflow outlines a general strategy for this type of experiment.

PPI_Workflow Label_Bait 1. Label Bait Protein with this compound Click_Biotin 2. Click Chemistry Attach Alkyne-Biotin Label_Bait->Click_Biotin Incubate_Lysate 3. Incubate Biotinylated Bait with Cell Lysate Click_Biotin->Incubate_Lysate Affinity_Purification 4. Affinity Purification (Streptavidin Beads) Incubate_Lysate->Affinity_Purification Elution 5. Elute Bound Proteins Affinity_Purification->Elution Proteomics 6. Proteomic Analysis (LC-MS/MS) Elution->Proteomics Identify_Interactors 7. Identify Interacting Proteins Proteomics->Identify_Interactors

Figure 3: Workflow for identifying protein-protein interactions.

This workflow enables the covalent capture and subsequent identification of proteins that interact with a specific "bait" protein. The biotin tag allows for highly specific and efficient pulldown of the bait protein along with its binding partners. The eluted proteins are then identified using mass spectrometry-based proteomics. This approach is valuable for mapping protein interaction networks and understanding cellular signaling pathways.

References

An In-depth Technical Guide to 8-Azido-octanoyl-OSu: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Azido-octanoyl-OSu is a bifunctional chemical probe that plays a pivotal role in bioconjugation and chemical biology. This guide provides a detailed overview of its chemical properties, experimental protocols for its use, and its application in creating precisely modified biomolecules. Its unique structure, featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester, enables a versatile two-step labeling strategy. This allows for the covalent attachment to primary amines on target molecules, followed by the highly specific introduction of a wide array of functionalities via "click chemistry."

Core Chemical Properties

This compound is characterized by its dual reactivity, conferred by the NHS ester and the azide functional groups. Understanding its fundamental chemical properties is crucial for its effective use in experimental settings.

PropertyValue
Molecular Formula C₁₂H₁₈N₄O₄
Molecular Weight 282.30 g/mol
CAS Number 2576471-56-0
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Storage Store at -20°C, desiccated

Table 1: Core Chemical Properties of this compound. This table summarizes the key physical and chemical identifiers for this compound.

Reactivity and Stability

The utility of this compound is defined by the distinct reactivity of its two functional ends.

N-Hydroxysuccinimide (NHS) Ester Reactivity

The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[] This reaction is most efficient under slightly alkaline conditions. However, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH and temperature.[2][3][4]

ParameterCondition
Optimal Reaction pH 7.2 - 8.5
Reaction Time 0.5 - 4 hours at RT or 4°C
Competing Reaction Hydrolysis
Half-life of Hydrolysis 4-5 hours at pH 7.0, 0°C
10 minutes at pH 8.6, 4°C

Table 2: Reaction Conditions for the NHS Ester Moiety. This table outlines the optimal conditions for the reaction of the NHS ester with primary amines and highlights the competing hydrolysis reaction.

Azide Group Reactivity and "Click Chemistry"

The azide group is a bioorthogonal handle, meaning it is largely unreactive with biological molecules, ensuring high specificity in subsequent reactions.[5] It is primarily used in "click chemistry," a set of powerful and highly efficient reactions. The two main types of click chemistry reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst. It is known for its high yields and reliability.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. This is particularly useful for applications in living systems where copper toxicity is a concern.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. Below are generalized protocols for a two-step protein labeling procedure.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the initial labeling of a protein with an azide handle.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be confirmed by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the subsequent "click" reaction to attach a reporter molecule (e.g., a fluorophore) containing an alkyne group.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-containing reporter molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-reporter molecule (2-5 fold molar excess over the protein).

    • Add THPTA to a final concentration of 1 mM.

    • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

  • Initiate Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification: Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the appropriate wavelength for the reporter molecule.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental procedures and the chemical transformations involved.

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry Protein Protein with Primary Amines (-NH2) Reaction1 NHS Ester Reaction (pH 7.2-8.5) Protein->Reaction1 Azido_OSu This compound Azido_OSu->Reaction1 Azide_Labeled_Protein Azide-Labeled Protein Reaction2 CuAAC or SPAAC Azide_Labeled_Protein->Reaction2 Reaction1->Azide_Labeled_Protein Alkyne_Reporter Alkyne-Reporter Molecule Alkyne_Reporter->Reaction2 Labeled_Protein Labeled Protein Reaction2->Labeled_Protein

Figure 1: A two-step workflow for protein labeling.

Caption: This diagram illustrates the sequential process of first introducing an azide handle onto a protein via NHS ester chemistry, followed by the attachment of a reporter molecule using click chemistry.

G Protein_NH2 Protein-NH2 Amide_Bond Protein-NH-CO-(CH2)7-N3 Protein_NH2->Amide_Bond Azido_OSu This compound Azido_OSu->Amide_Bond NHS N-hydroxysuccinimide Azido_OSu->NHS

Figure 2: NHS ester reaction with a primary amine.

Caption: This diagram shows the chemical transformation where the NHS ester of this compound reacts with a primary amine on a protein to form a stable amide bond and release N-hydroxysuccinimide.

G cluster_product Product Azide_Protein Azide-Labeled Protein Triazole_Conjugate Triazole-Linked Conjugate Azide_Protein->Triazole_Conjugate Alkyne_Reporter Alkyne-Reporter Alkyne_Reporter->Triazole_Conjugate Catalyst Cu(I) Catalyst Catalyst->Triazole_Conjugate

Figure 3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: This diagram illustrates the CuAAC reaction where an azide-labeled protein is conjugated to an alkyne-reporter molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Conclusion

This compound is a powerful and versatile tool for the precise modification of biomolecules. Its dual functionality allows for a robust, two-step labeling strategy that combines the broad reactivity of NHS esters with the high specificity of click chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this reagent in their work, paving the way for advancements in proteomics, drug discovery, and diagnostics.

References

An In-Depth Technical Guide to 8-Azido-octanoyl-OSu: Mechanism of Action and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chemical probe, 8-Azido-octanoyl-OSu. It details its mechanism of action, provides experimental protocols for its use, and presents its applications in proteomics and related fields.

Core Mechanism of Action

This compound is a versatile chemical tool that possesses two key functional groups, enabling a two-step sequential reaction for the labeling and subsequent modification of proteins and other biomolecules.

1. Amine-Reactive N-Hydroxysuccinimide (NHS) Ester: The OSu (N-hydroxysuccinimidyl) ester is a highly reactive group that specifically targets primary amines (-NH2), such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[1] The reaction, which proceeds efficiently under physiological to slightly alkaline conditions (pH 7.2-9), results in the formation of a stable and covalent amide bond, effectively tethering the 8-azido-octanoyl moiety to the protein of interest.[1] The N-hydroxysuccinimide is released as a byproduct during this reaction.[1]

2. Bioorthogonal Azide Group: The terminal azide group (-N3) is a bioorthogonal handle. This means it is chemically inert within complex biological systems, not participating in side reactions with endogenous functional groups.[2] Its utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions allow for the covalent attachment of a second molecule containing a complementary alkyne group, such as a fluorescent dye, a biotin tag for affinity purification, or a drug molecule.

The sequential nature of these two reactions provides researchers with a powerful method to first label proteins of interest and then introduce a wide variety of functionalities for detection, isolation, and characterization.

Quantitative Data Summary

The efficiency of the labeling reaction with this compound is influenced by several factors, including pH, temperature, concentration of reactants, and the properties of the target protein. The following table summarizes key quantitative parameters for the NHS ester reaction with primary amines.

ParameterValueConditionsReference
Optimal pH Range 7.2 - 9.0Aqueous buffer
Reaction Time 0.5 - 4 hoursRoom temperature or 4°C
NHS Ester Half-life (Hydrolysis) 4 - 5 hourspH 7.0, 0°C
NHS Ester Half-life (Hydrolysis) 10 minutespH 8.6, 4°C

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound

This protocol describes the general steps for labeling a purified protein with this compound.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Removal of Excess Reagent: Remove non-reacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the downstream application.

  • Characterization: Determine the degree of labeling using mass spectrometry or other appropriate methods. The azide-labeled protein is now ready for the subsequent click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for conjugating an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-containing reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of TCEP or TBTA in water or DMSO.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, add the azide-labeled protein to a final concentration of 1-5 mg/mL.

    • Add the alkyne-reporter molecule to a final concentration that is in 2- to 10-fold molar excess over the protein.

    • Add the copper chelator to a final concentration of 1 mM.

    • Initiate the reaction by adding CuSO4 to a final concentration of 1 mM, immediately followed by the addition of sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification: Remove excess reagents and byproducts using a desalting column or dialysis.

  • Analysis: The labeled protein can now be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, Western blotting, or mass spectrometry.

Visualizations

Mechanism_of_Action cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Protein Protein with Primary Amine (-NH2) Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein NHS Ester Reaction (pH 7.2-9) Reagent This compound Reagent->Labeled_Protein Final_Product Conjugated Protein Labeled_Protein->Final_Product CuAAC or SPAAC Alkyne_Probe Alkyne-Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Final_Product

Caption: Mechanism of this compound action.

Experimental_Workflow Start Start: Purified Protein Labeling Incubate with This compound Start->Labeling Purification1 Purification (Remove excess reagent) Labeling->Purification1 Click_Reaction Perform Click Chemistry (add Alkyne-Probe, Cu(I)) Purification1->Click_Reaction Purification2 Purification (Remove excess reagents) Click_Reaction->Purification2 Analysis Downstream Analysis (SDS-PAGE, MS, etc.) Purification2->Analysis

Caption: Experimental workflow for protein labeling.

References

An In-depth Technical Guide to the Reactivity of 8-Azido-octanoyl-OSu for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Azido-octanoyl-OSu is a bifunctional chemical linker that has emerged as a valuable tool in bioconjugation and drug development. This reagent incorporates two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group, connected by an eight-carbon octanoyl spacer. This unique architecture allows for a versatile two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, such as the lysine residues and N-termini of proteins, while the azide group serves as a bioorthogonal handle for subsequent modifications via "click chemistry." This guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols, quantitative data considerations, and visualizations of the underlying chemical principles and workflows.

Core Principles of this compound Reactivity

The utility of this compound stems from the distinct reactivity of its two functional ends. Understanding the chemical behavior of both the NHS ester and the azide is crucial for its successful application.

The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester

The primary mode of action for the "OSu" moiety is its reaction with primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

The key factors influencing the efficiency of this reaction include:

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3] Below this range, the primary amines are predominantly protonated (-NH3+), rendering them poor nucleophiles. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[3]

  • Concentration: The rate of the conjugation reaction is dependent on the concentration of both the biomolecule and the this compound reagent. Higher concentrations generally lead to faster reaction rates.

  • Temperature: The reaction can be carried out at room temperature or at 4°C. Lower temperatures can help to minimize the competing hydrolysis reaction and may be preferable for sensitive biomolecules.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete for reaction with the reagent.[4] Suitable buffers include phosphate-buffered saline (PBS), bicarbonate/carbonate buffer, or borate buffer.

A competing reaction that significantly impacts the yield of the desired conjugate is the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water to form the corresponding carboxylic acid, which is unreactive towards amines. The rate of hydrolysis is highly dependent on pH, increasing significantly with increasing pH. The half-life of NHS esters can range from hours at pH 7 to minutes at pH 8.6.

The octanoyl spacer arm of this compound is a long alkyl chain. The length and nature of the spacer arm can influence the reactivity and physical properties of the NHS ester. Longer, more hydrophobic acyl chains can decrease the aqueous solubility of the reagent and may also affect the rate of hydrolysis.

The Bioorthogonal Azide Group

The terminal azide group on the octanoyl chain provides a bioorthogonal handle for a second, highly specific conjugation reaction known as "click chemistry." This allows for the attachment of a second molecule, such as a fluorescent dye, a biotin tag, or a drug molecule, to the biomolecule that has been modified with this compound.

The most common types of click chemistry reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of the azide with a terminal alkyne to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. This is particularly useful for applications in living systems where the toxicity of copper is a concern.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following tables summarize the key quantitative parameters based on the well-established reactivity of NHS esters and click chemistry reagents. These values should be considered as a starting point for experimental optimization.

ParameterValue/RangeConditionsReference(s)
NHS Ester Reactivity
Optimal pH7.2 - 8.5Aqueous Buffer
Reaction Time30 min - 2 hoursRoom Temperature
Molar Excess of Reagent5 - 20 fold over biomoleculeFor protein labeling
NHS Ester Stability
Half-life at pH 7.0, 4°C~4-5 hoursAqueous Buffer
Half-life at pH 8.6, 4°C~10 minutesAqueous Buffer
Click Chemistry (CuAAC)
Reaction Time30 min - 1 hourRoom Temperature
Copper(I) SourceCuSO₄ with a reducing agent (e.g., sodium ascorbate)Aqueous Buffer
LigandTHPTA, TBTATo stabilize Cu(I) and increase reaction rate

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol provides a general procedure for the covalent modification of a protein with this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3

  • Desalting column or dialysis equipment for purification

  • Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer.

    • Calculate the desired molar excess of this compound. A 10-20 fold molar excess is a good starting point for optimization.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring or rotation.

  • Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS pH 7.4).

  • Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling (DOL) can be determined by methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the 8-azido-octanoyl group.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Labeled Protein

This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-containing molecule (e.g., a fluorescent dye).

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule. A 2-5 fold molar excess of the alkyne molecule over the protein is typically used.

    • Add the copper-chelating ligand to the reaction mixture (final concentration of ~1.25 mM).

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the sodium ascorbate solution.

  • Initiation of Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction. Final concentrations are typically in the range of 0.25 mM CuSO₄ and 5 mM sodium ascorbate.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent dye.

  • Purification: Purify the final conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or other appropriate chromatography methods.

Mandatory Visualizations

NHS_Ester_Reaction_Mechanism reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (e.g., on a protein) amine->intermediate product Stable Amide Bond (Azide-labeled protein) intermediate->product Collapse of Intermediate byproduct N-Hydroxysuccinimide (NHS) intermediate->byproduct Release of Leaving Group

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow_Protein_Labeling cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry (CuAAC) protein Protein Solution (pH 8.0-8.5) reaction1 Incubate (1-2h at RT) protein->reaction1 reagent This compound (in DMSO/DMF) reagent->reaction1 purification1 Purification (Desalting/Dialysis) reaction1->purification1 azide_protein Azide-Labeled Protein purification1->azide_protein reaction2 Incubate (30-60 min at RT) azide_protein->reaction2 alkyne Alkyne-Molecule alkyne->reaction2 catalyst CuSO4/Ascorbate + Ligand catalyst->reaction2 purification2 Purification reaction2->purification2 final_product Final Conjugate purification2->final_product

Caption: Two-step workflow for protein conjugation using this compound.

Competing_Reactions NHS_ester This compound aminolysis Desired Aminolysis (with Primary Amine) NHS_ester->aminolysis pH 7.2 - 8.5 hydrolysis Competing Hydrolysis (with Water) NHS_ester->hydrolysis Increases with pH amide_product Stable Amide Product aminolysis->amide_product acid_product Inactive Carboxylic Acid hydrolysis->acid_product

Caption: Competing aminolysis and hydrolysis reactions of this compound.

References

8-Azido-octanoyl-OSu: An In-depth Technical Guide to a Versatile Bioconjugation Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-octanoyl-OSu is a heterobifunctional crosslinking reagent that has emerged as a powerful tool in bioconjugation and chemical biology. Its unique structure, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a bioorthogonal azide group at the other, connected by an eight-carbon spacer, enables a versatile two-step strategy for covalently labeling and modifying biomolecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and potential applications in studying complex biological processes such as cellular signaling.

The NHS ester moiety allows for the efficient and specific labeling of primary amines, commonly found on the side chains of lysine residues and the N-termini of proteins.[1][] This reaction forms a stable amide bond under physiological or slightly basic conditions.[][3] The terminal azide group serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1] This allows for the subsequent attachment of a wide variety of molecules, including fluorophores, biotin, or other probes, that have been functionalized with a corresponding reactive partner, typically an alkyne.

Chemical Properties and Reactivity

The utility of this compound stems from the distinct reactivity of its two functional groups, which allows for sequential and controlled bioconjugation.

N-Hydroxysuccinimide (NHS) Ester Reactivity

The NHS ester is an activated ester that readily reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond.

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is optimal for efficient labeling, as the amine groups are deprotonated and thus more nucleophilic.

  • Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which becomes more rapid at higher pH values. This can reduce the efficiency of the labeling reaction.

  • Solvent: this compound is typically dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the biomolecule.

Azide Reactivity: "Click Chemistry"

The azide group is a bioorthogonal handle, meaning it is unreactive with most functional groups found in biological systems. It can be specifically reacted with an alkyne-containing molecule through two primary types of "click chemistry":

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and results in the formation of a stable 1,4-disubstituted triazole ring. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The ring strain of the cyclooctyne drives the reaction forward, making it suitable for applications in living cells where the cytotoxicity of copper is a concern.

Quantitative Data

The following tables summarize key quantitative data for the reactions involving the functional groups of this compound. It is important to note that much of this data is for NHS esters and click chemistry reactions in general, as specific data for this compound is not always available.

ParameterValueConditionsReference(s)
NHS Ester Half-life 4-5 hourspH 7.0, 0°C
10 minutespH 8.6, 4°C
Optimal pH for Amine Labeling 7.2 - 8.5Aqueous buffer
Reaction Time for Amine Labeling 0.5 - 4 hoursRoom temperature or 4°C

Table 1: Quantitative Data for NHS Ester Reactions. This table provides key parameters for the reaction of the NHS ester moiety of this compound with primary amines, including its stability at different pH values and typical reaction conditions.

Reaction TypeSecond-Order Rate Constant (k₂)NotesReference(s)
CuAAC Not broadly standardized, highly dependent on ligand and conditionsReaction is generally very fast and high-yielding.
SPAAC with DBCO ~0.1 M⁻¹s⁻¹One of the faster cyclooctynes for SPAAC.
SPAAC with BCN 0.012 - 0.024 M⁻¹s⁻¹A commonly used cyclooctyne for SPAAC.

Table 2: Representative Second-Order Rate Constants for Click Chemistry Reactions. This table presents typical reaction rates for CuAAC and SPAAC, which are the two main types of click chemistry reactions that the azide group of this compound can undergo. The rates for SPAAC vary depending on the specific cyclooctyne used.

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation process using this compound: first, the labeling of a protein with the NHS ester, and second, the subsequent click chemistry reaction.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the introduction of an azide group onto a protein by reacting it with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization (Optional): The degree of labeling can be determined by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent probe) to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-5 mg/mL) and the alkyne-containing molecule (4-50 fold molar excess over the protein).

  • Add Catalyst and Ligand: Add the THPTA ligand solution, followed by the CuSO₄ solution. A common final concentration for both is around 200 µM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 400 µM to initiate the click reaction.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the conjugated protein from excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Protocol 1

  • Cyclooctyne-containing molecule (e.g., DBCO-fluorophore)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the cyclooctyne-containing molecule. A 1.5 to 10-fold molar excess of the cyclooctyne reagent is typically used.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction time may need to be optimized depending on the specific cyclooctyne used.

  • Purification: Purify the conjugated protein using a desalting column or dialysis.

Synthesis of this compound

This compound can be synthesized from 8-azidooctanoic acid. The general procedure involves the activation of the carboxylic acid with N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).

General Reaction Scheme:

  • 8-azidooctanoic acid is dissolved in an appropriate organic solvent (e.g., ethyl acetate).

  • N-hydroxysuccinimide and DCC are added to the solution at 0°C and stirred.

  • The reaction mixture is typically stirred at room temperature for several hours.

  • The byproduct, dicyclohexylurea (DCU), is removed by filtration.

  • The final product, this compound, is purified from the filtrate.

Applications in Signaling Pathway Research

Bifunctional reagents like this compound are valuable tools for studying dynamic cellular processes, including signal transduction pathways. By labeling a protein of interest with this reagent, researchers can introduce a bioorthogonal handle that can be used to attach various probes for downstream analysis.

Probing Protein-Protein Interactions in Signaling Cascades

Many signaling pathways, such as the Wnt and G-protein coupled receptor (GPCR) pathways, rely on complex protein-protein interactions. This compound can be used to study these interactions in several ways:

  • Affinity Purification: A protein of interest can be labeled with this compound, and then a biotin-alkyne can be attached via click chemistry. This allows for the pull-down of the protein and its interacting partners from cell lysates for identification by mass spectrometry.

  • Fluorescence Resonance Energy Transfer (FRET): Two interacting proteins can be labeled with two different fluorophores, one via the NHS ester of a reagent like this compound and the other through a different chemistry. The proximity of the two proteins can then be monitored by FRET.

  • Crosslinking Studies: While this compound is not a photo-activated crosslinker itself, its azide group can be used to attach a photo-activatable crosslinking group. This would allow for the covalent trapping of transient protein-protein interactions upon exposure to UV light.

Investigating Post-Translational Modifications

The activity of signaling proteins is often regulated by post-translational modifications (PTMs) such as phosphorylation and ubiquitination. Chemical probes can be used to study these modifications. For instance, an antibody specific for a particular PTM can be labeled with this compound, allowing for the subsequent attachment of a reporter molecule via click chemistry for enhanced detection.

Visualizations

G Two-Step Bioconjugation with this compound cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Protein Protein-NH2 Azide_Protein Protein-NH-CO-(CH2)7-N3 Protein->Azide_Protein pH 7.2-8.5 Reagent This compound Reagent->Azide_Protein NHS NHS (byproduct) Azide_Protein->NHS Azide_Protein2 Protein-NH-CO-(CH2)7-N3 Conjugate Protein-Conjugate Azide_Protein2->Conjugate Cu(I) or Strain Alkyne_Probe Alkyne-Probe Alkyne_Probe->Conjugate

Caption: Workflow for two-step bioconjugation using this compound.

Caption: Mechanism of the NHS ester reaction with a primary amine.

G Hypothetical Application in Wnt Signaling Pathway Analysis cluster_0 Labeling cluster_1 Click Reaction cluster_2 Pull-down and Analysis Beta_Catenin β-catenin Azido_Beta_Catenin Azide-labeled β-catenin Beta_Catenin->Azido_Beta_Catenin Azido_OSu This compound Azido_OSu->Azido_Beta_Catenin Azido_Beta_Catenin2 Azide-labeled β-catenin Biotin_Beta_Catenin Biotin-labeled β-catenin Azido_Beta_Catenin2->Biotin_Beta_Catenin CuAAC Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Biotin_Beta_Catenin Biotin_Beta_Catenin2 Biotin-labeled β-catenin Complex β-catenin Interaction Complex Biotin_Beta_Catenin2->Complex Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Complex Mass_Spec Mass Spectrometry Complex->Mass_Spec Identify Interacting Proteins

Caption: Probing β-catenin protein interactions using this compound.

References

A Technical Guide to Physico-Chemical Investigations with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Azido-octanoyl-OSu, a bifunctional cross-linking agent integral to contemporary proteomics and drug discovery. This document outlines its physico-chemical properties, detailed experimental protocols for its application, and visual representations of relevant workflows and biological pathways.

Core Properties of this compound

This compound, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a versatile chemical probe that features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester facilitates the covalent attachment to primary amines on target proteins, while the azide group serves as a handle for bioorthogonal "click chemistry" reactions. This dual functionality makes it an invaluable tool for the identification and characterization of protein-protein interactions.

Table 1: Physico-Chemical Properties of this compound and its Reactive Group

PropertyValueNotes
Molecular Formula C₁₂H₁₈N₄O₄
Molecular Weight 282.30 g/mol
CAS Number 2576471-56-0
Solubility Soluble in organic solvents (e.g., DMSO, DMF). Limited solubility in aqueous buffers.For aqueous reactions, a stock solution in an organic solvent should be prepared and added to the reaction buffer. The final concentration of the organic solvent should be minimized to avoid protein denaturation.
NHS Ester Reactivity Reacts with primary amines (e.g., lysine residues, N-terminus of proteins) to form stable amide bonds. Optimal pH range is 7.2-8.5.[1]At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases.[1]
NHS Ester Stability The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH and temperature-dependent.[1]Half-life at pH 7 (0°C) is 4-5 hours; at pH 8 (4°C) is 1 hour; and at pH 8.6 (4°C) is 10 minutes.[1] Stock solutions should be stored desiccated.
Azide Reactivity Participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions with alkyne-containing molecules.[2]Click chemistry is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound to identify protein-protein interactions within a cellular context.

Protein Labeling with this compound in Cell Lysate

This protocol describes the initial labeling of proteins with the azide moiety.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer, non-amine containing buffer like PBS with protease inhibitors)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in a suitable non-amine containing buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors) on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction: Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in a reaction buffer with a pH of 7.2-8.0. Add the this compound stock solution to the lysate to achieve a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine to consume any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove excess, unreacted cross-linker by dialysis against a suitable buffer or by using a desalting column.

Click Chemistry Reaction for Biotinylation of Azide-Labeled Proteins

This protocol describes the attachment of a biotin tag to the azide-labeled proteins for subsequent enrichment.

Materials:

  • Azide-labeled protein lysate from section 2.1

  • Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare Click Chemistry Reagents:

    • 10 mM Alkyne-biotin in DMSO.

    • 50 mM CuSO₄ in water (prepare fresh).

    • 100 mM THPTA in water.

    • 500 mM Sodium ascorbate in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein lysate (final concentration ~1 mg/mL), alkyne-biotin (final concentration 100 µM), and THPTA (final concentration 1 mM).

  • Initiate the Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation (Optional): To concentrate the sample and remove excess reagents, proteins can be precipitated using methods such as acetone or TCA precipitation.

Pull-Down Assay and Mass Spectrometry Analysis

This protocol details the enrichment of biotinylated protein complexes and their subsequent identification.

Materials:

  • Biotinylated protein lysate from section 2.2

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergents and salts)

  • Elution buffer (e.g., SDS-PAGE sample buffer, biotin-containing buffer)

  • Enzymes for protein digestion (e.g., Trypsin)

  • Mass spectrometer

Procedure:

  • Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's instructions.

  • Binding: Add the biotinylated protein lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For mass spectrometry analysis, on-bead digestion is often preferred.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT), followed by an alkylating agent (e.g., iodoacetamide), and finally add trypsin. Incubate overnight at 37°C.

  • Peptide Extraction and Mass Spectrometry: Collect the supernatant containing the digested peptides. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a protein database search engine. Interacting partners will be identified as proteins that are significantly enriched in the pull-down sample compared to a negative control.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of this compound.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_pulldown Affinity Purification & MS start Cell Lysate add_crosslinker Add this compound start->add_crosslinker incubate_label Incubate (30-60 min) add_crosslinker->incubate_label quench Quench Reaction incubate_label->quench cleanup_label Remove Excess Cross-linker quench->cleanup_label azide_labeled Azide-Labeled Proteome cleanup_label->azide_labeled add_biotin Add Alkyne-Biotin azide_labeled->add_biotin add_catalyst Add Cu(I) Catalyst add_biotin->add_catalyst incubate_click Incubate (1-2 hours) add_catalyst->incubate_click biotinylated Biotinylated Proteome incubate_click->biotinylated add_beads Bind to Streptavidin Beads biotinylated->add_beads wash_beads Wash Beads add_beads->wash_beads digest On-Bead Digestion wash_beads->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Data Analysis lc_ms->data_analysis end Identified Protein Interactions data_analysis->end

Caption: Experimental workflow for identifying protein-protein interactions.

mapk_pathway_investigation cluster_stimulus Cellular Stimulation cluster_crosslinking In-situ Cross-linking cluster_analysis Downstream Analysis stimulus Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) stimulus->receptor Binding & Dimerization crosslinker Add this compound receptor->crosslinker Grb2 Grb2 receptor->Grb2 recruits cell_lysis Cell Lysis crosslinker->cell_lysis click_chem Click Chemistry with Alkyne-Biotin cell_lysis->click_chem pull_down Streptavidin Pull-down click_chem->pull_down ms Mass Spectrometry pull_down->ms interaction_map MAPK Pathway Interaction Map ms->interaction_map Sos Sos Grb2->Sos recruits Ras Ras Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors phosphorylates

Caption: Investigating the MAPK signaling pathway using this compound.

References

Methodological & Application

8-Azido-octanoyl-OSu: A Versatile Tool for Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Azido-octanoyl-OSu is a bifunctional chemical linker that has emerged as a powerful tool in bioconjugation and chemical biology. This reagent features two key functional groups: an azide (N₃) moiety and an N-hydroxysuccinimide (OSu) ester. The OSu ester allows for the covalent attachment of the linker to primary amines, such as the lysine residues on proteins, while the azide group serves as a handle for "click" chemistry reactions. This dual functionality enables the precise and efficient labeling and modification of biomolecules for a wide range of applications, including proteomics, drug targeting, and molecular imaging.

Click chemistry, a term coined by K. Barry Sharpless, refers to a class of reactions that are highly efficient, selective, and biocompatible.[1][2] The most common type of click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2][3] An alternative, copper-free method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes and is particularly advantageous for applications in living systems where copper toxicity is a concern.

This document provides detailed protocols for the use of this compound in labeling proteins and subsequent click chemistry reactions, along with quantitative data to guide experimental design and diagrams illustrating its application in proteomics workflows.

Data Presentation

Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-Modified Proteins
ReagentRecommended ConcentrationNotes
Azide-Modified Protein1 - 20 µMHigher concentrations can improve reaction kinetics.
Alkyne-Probe20 - 200 µM (2-10 fold excess)A slight excess of the alkyne probe is recommended to drive the reaction to completion.
CuSO₄50 - 250 µMThe concentration can be optimized for specific applications.
Copper Ligand (e.g., THPTA)250 - 1250 µM (5-fold excess to Cu)Ligands accelerate the reaction and protect biomolecules from oxidative damage.
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mMUsed to reduce Cu(II) to the active Cu(I) state.
Aminoguanidine5 mMCan be included to prevent side reactions with arginine residues.
Table 2: Comparison of CuAAC and SPAAC for Bioconjugation
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Reaction Rate Very fast (rate enhancement of 10⁷ to 10⁸)Generally slower than CuAAC, but can be accelerated with optimized cyclooctynes.
Biocompatibility Potential for cytotoxicity due to copper.Excellent biocompatibility, suitable for live-cell imaging.
Reactants Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN)
Simplicity Requires multiple components (copper source, reducing agent, ligand).Simpler two-component reaction.
Applications In vitro labeling, proteomics, material science.Live-cell imaging, in vivo studies.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the modification of a protein with an azide handle using this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted linker by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Quantification: Determine the degree of labeling by methods such as mass spectrometry or by reacting the azide-labeled protein with an alkyne-containing fluorescent dye followed by spectrophotometric analysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule (e.g., a fluorescent probe, biotin) to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-probe

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper ligand solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-probe in the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the copper ligand solution.

  • Add Catalyst: Add the catalyst premix to the reaction mixture containing the protein and alkyne-probe.

  • Add Aminoguanidine (Optional): Add aminoguanidine solution to the reaction mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be performed on a rotator for gentle mixing.

  • Purification: Purify the conjugated protein using methods appropriate for the specific application, such as desalting columns, dialysis, or affinity chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-fluorophore) to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Strained alkyne probe (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the strained alkyne probe in the reaction buffer. A 2-5 fold molar excess of the strained alkyne is typically sufficient.

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific strained alkyne used.

  • Purification: Purify the conjugated protein using appropriate methods as described for the CuAAC protocol.

Mandatory Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry Conjugation Protein Protein of Interest (with primary amines) Azide_Protein Azide-Labeled Protein Protein->Azide_Protein OSu ester reaction with Lysine residues Linker This compound Linker->Azide_Protein Conjugate Protein Conjugate Azide_Protein->Conjugate CuAAC or SPAAC Alkyne_Probe Alkyne-Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Conjugate

Caption: General workflow for protein modification using this compound and click chemistry.

ppi_workflow Bait_Protein Bait Protein labeled with This compound Cell_Lysate Cell Lysate with Protein Complexes Bait_Protein->Cell_Lysate Prey_Protein Interacting Prey Proteins Prey_Protein->Cell_Lysate Click_Biotin Click Reaction with Alkyne-Biotin Cell_Lysate->Click_Biotin Streptavidin_Beads Streptavidin Affinity Purification Click_Biotin->Streptavidin_Beads Elution Elution of Biotinylated Complexes Streptavidin_Beads->Elution MS_Analysis Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis PPI_Identification Identification of Interacting Proteins MS_Analysis->PPI_Identification

Caption: Workflow for identifying protein-protein interactions using this compound.

ptm_workflow Metabolic_Labeling Metabolic Labeling of Cells with Azide-modified Precursor Protein_Extraction Protein Extraction Metabolic_Labeling->Protein_Extraction Azide_PTM_Protein Proteins with Azide-labeled PTMs Protein_Extraction->Azide_PTM_Protein Click_Enrichment Click Reaction with Alkyne-Enrichment Tag (e.g., Biotin) Azide_PTM_Protein->Click_Enrichment Affinity_Purification Affinity Purification of Modified Proteins/Peptides Click_Enrichment->Affinity_Purification MS_Analysis Mass Spectrometry (LC-MS/MS) Affinity_Purification->MS_Analysis PTM_Site_Identification Identification and Quantification of PTM Sites MS_Analysis->PTM_Site_Identification

Caption: Workflow for the identification of post-translational modifications (PTMs).

References

Application Notes and Protocols for Protein Labeling with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-octanoyl-OSu is a versatile chemical probe designed for the straightforward introduction of an azide moiety onto proteins and other biomolecules. This reagent features an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The incorporated azide group serves as a bioorthogonal handle for subsequent covalent modification via "click chemistry," a set of highly specific and efficient reactions.[1][2] This two-step labeling strategy offers exceptional versatility for attaching a wide array of reporter molecules, including fluorophores, biotin, and drug conjugates, that are functionalized with a corresponding alkyne group.[1][3] This approach is instrumental in various applications, including proteomics, drug development, and the study of protein-protein interactions and post-translational modifications.[4]

Principle of the Method

The protein labeling process using this compound is a two-stage process:

  • Amine Labeling: The NHS ester of this compound reacts with primary amines on the target protein in a slightly alkaline buffer (pH 7.2-9.0) to form a stable amide linkage. This step results in a protein that is covalently modified with an azide group.

  • Click Chemistry Reaction: The azide-labeled protein can then be conjugated to a molecule of interest containing a terminal alkyne. This is typically achieved through one of two main types of click chemistry:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions and results in the formation of a stable triazole linkage.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, making it suitable for applications in living cells where copper toxicity is a concern.

Chemical Properties of this compound

PropertyValue
Full Name 8-Azido-octanoic acid N-hydroxysuccinimide ester
Molecular Formula C₁₂H₁₈N₄O₄
Molecular Weight 298.30 g/mol
Reactive Group N-Hydroxysuccinimide (NHS) ester
Target Residue Primary amines (Lysine, N-terminus)
Bioorthogonal Handle Azide (N₃)
Solubility Soluble in organic solvents like DMSO and DMF.
Storage Store at -20°C, desiccated and protected from light.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for buffer exchange and removal of excess reagent.

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare this compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10-40 fold molar excess of the labeling reagent to the protein is recommended.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of Azide-Labeled Protein:

    • Remove the excess, unreacted this compound and the NHS byproduct by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined by methods such as mass spectrometry.

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein, typically at -20°C or -80°C. For short-term storage at 4°C, a preservative like sodium azide can be added.

Quantitative Data Summary for Protein Labeling:

The efficiency of protein labeling with azido-NHS esters is influenced by several factors. The following table provides typical quantitative parameters for labeling a generic IgG antibody.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound 10 - 40 foldThe optimal ratio should be determined empirically for each protein.
Reaction Buffer Phosphate, Bicarbonate, or Borate bufferMust be free of primary amines.
Reaction pH 7.2 - 8.5A slightly alkaline pH is optimal for the reaction with primary amines.
Incubation Time 1 - 4 hours at RT or overnight at 4°CLonger incubation times may increase the degree of labeling but also the risk of hydrolysis.
Incubation Temperature Room Temperature or 4°C4°C can be used to minimize protein degradation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing reporter molecule (e.g., a fluorophore) to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • Amine-free buffer (e.g., PBS)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-reporter molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the excess reagents by a desalting column or dialysis.

  • Analysis:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.

Visualizations

experimental_workflow cluster_labeling Step 1: Azide Labeling cluster_click Step 2: Click Chemistry protein Protein of Interest reaction1 Incubation (pH 7.2-8.5, RT or 4°C) protein->reaction1 reagent This compound reagent->reaction1 purification1 Purification (Desalting/Dialysis) reaction1->purification1 azide_protein Azide-Labeled Protein reaction2 CuAAC Reaction (CuSO4, Ascorbate, THPTA) azide_protein->reaction2 purification1->azide_protein alkyne Alkyne-Reporter alkyne->reaction2 purification2 Purification (Desalting/Dialysis) reaction2->purification2 labeled_protein Labeled Protein Conjugate purification2->labeled_protein

Caption: Experimental workflow for the two-step protein labeling process.

signaling_pathway_application cluster_ppi Protein-Protein Interaction Study cluster_ptm Post-Translational Modification (PTM) Analysis bait Bait Protein (Azide-Labeled) complex Bait-Prey Complex bait->complex prey Prey Protein prey->complex pull_down Affinity Purification (via Alkyne-Biotin) complex->pull_down ms Mass Spectrometry (Identification of Prey) pull_down->ms ptm_protein Protein with PTM (e.g., Glycosylation) azide_sugar Metabolic Labeling with Azide-Sugar ptm_protein->azide_sugar azide_ptm_protein Azide-Labeled Glycoprotein azide_sugar->azide_ptm_protein enrichment Enrichment (via Alkyne-Biotin) azide_ptm_protein->enrichment ms2 Mass Spectrometry (Identification of PTM sites) enrichment->ms2

Caption: Application of azide labeling in studying protein interactions and PTMs.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Inactive this compound due to hydrolysis. - Presence of primary amines in the buffer. - Suboptimal pH. - Insufficient molar excess of the labeling reagent.- Use fresh, anhydrous DMSO/DMF for stock solution. - Use an amine-free buffer. - Optimize the reaction pH to 7.2-8.5. - Increase the molar excess of this compound.
Protein Precipitation - High concentration of organic solvent. - Protein instability under reaction conditions.- Keep the final organic solvent concentration below 10%. - Perform the reaction at 4°C.
Low Yield in Click Reaction - Inefficient reduction of Cu(II) to Cu(I). - Oxidation of the catalyst. - Inactive alkyne-reporter.- Use freshly prepared sodium ascorbate solution. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Check the quality of the alkyne-reporter.

Conclusion

Labeling proteins with this compound provides a robust and versatile method for introducing a bioorthogonal azide handle. This two-step approach, combining amine labeling with subsequent click chemistry, enables the precise and efficient attachment of a wide range of functionalities to proteins. The detailed protocols and quantitative data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique in their studies.

References

Unlocking Cellular Secrets: A Guide to 8-Azido-octanoyl-OSu Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 8-Azido-octanoyl-OSu, a versatile bioconjugation reagent. These guidelines will enable researchers to effectively label biomolecules, facilitating a wide range of applications from cellular imaging to the development of novel therapeutics.

Introduction

This compound is a bifunctional linker that plays a crucial role in modern bioconjugation techniques. It contains two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester allows for the covalent attachment of the linker to primary amines on biomolecules, such as the lysine residues of proteins, forming a stable amide bond. The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This two-step approach provides a powerful and versatile method for labeling proteins and other biomolecules with a wide array of reporter molecules, including fluorophores, biotin, and drug molecules.

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

  • Proteomics and Protein Analysis: Labeling proteins with this compound allows for the subsequent attachment of affinity tags (e.g., biotin) for protein enrichment and identification from complex mixtures.

  • Cellular Imaging: The azide handle can be "clicked" to a fluorescent dye, enabling the visualization of protein localization and trafficking within living cells.

  • Drug Development: This reagent can be used to create antibody-drug conjugates (ADCs) by linking a cytotoxic drug to a monoclonal antibody, targeting the drug specifically to cancer cells.

  • Metabolic Labeling: While less common for this specific reagent, the octanoyl chain could potentially be metabolized by cells, incorporating the azide group into cellular components for subsequent analysis. This is a well-established technique using other azido-modified molecules like azido sugars and amino acids.

Data Presentation: Quantitative Parameters for Bioconjugation

The efficiency of bioconjugation with this compound is influenced by several factors. The following tables provide typical ranges for these parameters. It is crucial to note that optimal conditions should be determined empirically for each specific biomolecule and application.

Table 1: Typical Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Reaction is faster at higher pH, but hydrolysis of the NHS ester also increases.
Temperature 4°C to Room TemperatureLower temperatures can be used for sensitive proteins to minimize degradation.
Reaction Time 30 minutes to 4 hoursCan be extended overnight at 4°C.
Buffer Composition Phosphate, Borate, BicarbonateAvoid primary amine-containing buffers like Tris, as they compete with the reaction.

Table 2: Recommended Molar Excess of this compound for Protein Labeling

Desired Degree of LabelingMolar Excess (Reagent:Protein)Expected Outcome
Low (1-3 labels/protein)5 - 20 foldMinimizes potential disruption of protein function.
Medium (4-8 labels/protein)20 - 50 foldSuitable for most detection and imaging applications.
High (>8 labels/protein)50 - 100 foldMay be required for signal amplification, but risks protein precipitation or loss of function.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes the first step of the bioconjugation process: attaching the azide linker to a protein of interest.

Materials:

  • Protein of interest in a suitable buffer (e.g., 1x PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Calculate the Required Volume of Reagent: Based on the desired molar excess (see Table 2), calculate the volume of the this compound stock solution to add to the protein solution.

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., 1x PBS, pH 7.4).

  • Characterization (Optional): The degree of labeling can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the molecular weight of the labeled and unlabeled protein.

Protocol 2: Click Chemistry Reaction (CuAAC) of an Azide-Labeled Protein with an Alkyne-Fluorophore

This protocol describes the second step: attaching a reporter molecule (in this case, a fluorescent dye) to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-functionalized fluorophore

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This is achieved through the reaction of a strained cyclooctyne with an azide-functionalized molecule. 8-Azido-octanoyl-OSu is a versatile chemical tool designed to introduce a long-chain alkyl azide moiety onto biomolecules containing primary amines, such as proteins, peptides, and amine-modified nucleic acids. The N-hydroxysuccinimide (NHS) ester group of this compound reacts efficiently with primary amines under mild conditions to form a stable amide bond. The terminal azide group is then available for a highly specific and efficient SPAAC reaction with a cyclooctyne-modified probe, enabling a wide range of applications in research, diagnostics, and drug development.

Principle of the Method

The use of this compound for bioconjugation is a two-step process:

  • Amine Labeling: The NHS ester of this compound reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) to form a stable amide linkage. This step introduces the azide functionality onto the target biomolecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified biomolecule is then reacted with a molecule containing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne drives the [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a catalyst.

Applications

The versatility of this compound enables a broad spectrum of applications in life sciences and drug development:

  • Proteomics: Labeling of proteins with the azide handle allows for their subsequent enrichment and identification using cyclooctyne-functionalized affinity tags (e.g., biotin). This is particularly useful for studying newly synthesized proteins or for identifying components of complex biological samples.

  • Cell Surface Labeling: The membrane-impermeable nature of the charged OSu group under certain conditions allows for the selective labeling of extracellular domains of cell surface proteins. Subsequent SPAAC with a fluorescent cyclooctyne enables visualization and tracking of these proteins.

  • Antibody-Drug Conjugate (ADC) Development: this compound can be used to attach an azide linker to an antibody. A cyclooctyne-derivatized cytotoxic drug can then be conjugated to the antibody via SPAAC. This modular approach facilitates the rapid assembly and screening of different antibody-drug combinations.[1][2][3][4][5]

  • Visualization of Protein-Protein Interactions: Proteins of interest can be labeled with an azide, and their interaction partners can be engineered to contain a cyclooctyne. A SPAAC reaction will only occur when the two proteins are in close proximity, allowing for the detection and visualization of the interaction.

Data Presentation

Table 1: Quantitative Parameters for SPAAC Reactions

The rate of the SPAAC reaction is dependent on the specific cyclooctyne and the azide used. The following table provides approximate second-order rate constants for the reaction of a primary alkyl azide (similar to the 8-azido-octanoyl moiety) with commonly used cyclooctynes.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹) (with primary alkyl azide)Key Features
Bicyclo[6.1.0]nonyneBCN~0.1 - 0.5Good reactivity, relatively small size.
DibenzocyclooctyneDBCO/DIBAC~0.3 - 1.0High reactivity, commercially available with various functionalities.
DIBODIBO~0.06Moderate reactivity, can be synthetically modified.
BiarylazacyclooctynoneBARAC>1.0Very high reactivity, but can be unstable.

Note: Reaction rates are approximate and can be influenced by solvent, temperature, and the specific molecular context of the azide and cyclooctyne.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound to introduce an azide handle.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry.

  • Storage: Store the azide-labeled protein at 4°C or -20°C, depending on the stability of the protein.

Protocol 2: SPAAC Reaction of an Azide-Labeled Protein with a DBCO-Functionalized Fluorophore

This protocol outlines the procedure for conjugating a DBCO-functionalized fluorescent dye to an azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized fluorophore

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-5 mg/mL) and the DBCO-functionalized fluorophore in the reaction buffer. A 2- to 5-fold molar excess of the DBCO-fluorophore over the protein is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction time may need to be optimized depending on the specific reactants and their concentrations.

  • Purification: Remove the unreacted DBCO-fluorophore by size-exclusion chromatography, dialysis, or using a desalting column.

  • Analysis: Analyze the fluorescently labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm conjugation.

  • Quantification: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.

  • Storage: Store the fluorescently labeled protein under appropriate conditions, protected from light.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Analysis protein Protein with Primary Amines azide_protein Azide-Labeled Protein protein->azide_protein NHS Ester Reaction (pH 7.2-8.5) reagent This compound reagent->azide_protein conjugated_protein Conjugated Protein azide_protein->conjugated_protein SPAAC Reaction dbco_probe DBCO-Functionalized Probe (e.g., Fluorophore) dbco_probe->conjugated_protein analysis Purification & Analysis (e.g., SDS-PAGE, MS) conjugated_protein->analysis

Caption: Experimental workflow for protein labeling using this compound and SPAAC.

targeted_drug_delivery cluster_conjugation Antibody-Drug Conjugate (ADC) Synthesis cluster_targeting Targeted Delivery and Action antibody Antibody Primary Amines azide_antibody Azide-Labeled Antibody antibody:f1->azide_antibody:f0 NHS Ester Reaction azide_linker This compound azide_linker->azide_antibody:f0 adc Antibody-Drug Conjugate (ADC) azide_antibody:f0->adc:f0 SPAAC dbco_drug DBCO-Drug Conjugate dbco_drug:f0->adc:f0 adc_circulating ADC in Circulation cancer_cell Cancer Cell Overexpressed Receptor adc_circulating->cancer_cell:f1 Binding internalization Internalization cancer_cell->internalization Endocytosis drug_release Drug Release internalization->drug_release cell_death Cell Death drug_release->cell_death

References

Protocol for Direct Labeling of Cell Lysates with 8-Azido-octanoyl-OSu for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the direct labeling of proteins in complex cell lysates using 8-Azido-octanoyl-OSu, an amine-reactive crosslinker. This method introduces a bioorthogonal azide group onto proteins, enabling their subsequent detection and analysis through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This two-step approach allows for the versatile functionalization of the proteome with a variety of reporter tags, such as fluorophores or biotin, for downstream applications in proteomics and drug discovery.

The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. This post-lysis labeling strategy is an alternative to metabolic labeling and allows for the direct modification of the entire expressed proteome in a given sample. Careful control of reaction conditions, particularly pH and buffer composition, is crucial for efficient labeling while minimizing hydrolysis of the NHS ester.

Key Experimental Parameters and Considerations

Successful labeling of cell lysates with this compound is dependent on several critical factors. The following table summarizes the recommended conditions for optimal labeling.

ParameterRecommended Range/ValueNotes
pH 8.3 - 8.5Optimal for ensuring primary amines are deprotonated and nucleophilic while minimizing NHS ester hydrolysis.
Temperature 4°C to Room Temperature (~25°C)Room temperature for shorter incubations or 4°C for overnight reactions to minimize protein degradation.
Reaction Time 1 - 4 hours (or overnight at 4°C)Optimization may be required depending on the lysate complexity and protein concentration.
Buffer Composition Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate)Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete for reaction with the NHS ester.
This compound Solvent Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use to prevent hydrolysis.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.
Molar Ratio (Reagent:Protein) 5- to 20-fold molar excess of NHS ester to total proteinThis is a starting point and should be optimized empirically for each specific cell lysate and desired degree of labeling.

Experimental Protocols

This section provides detailed methodologies for cell lysis, direct protein labeling with this compound, and the subsequent click chemistry reaction for conjugation to an alkyne-containing reporter molecule.

Part 1: Preparation of Amine-Free Cell Lysate

Materials:

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Amine-free Lysis Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 1% Triton X-100, pH 8.0 (ensure pH is adjusted after all components are added)

  • Protease inhibitor cocktail (amine-free)

  • Cell scraper

  • Microcentrifuge

Protocol:

  • Wash cultured cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold Amine-free Lysis Buffer containing protease inhibitors to the cell culture dish.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the total protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). Adjust the concentration to be within the 1-10 mg/mL range with Amine-free Lysis Buffer.

Part 2: Direct Labeling of Cell Lysate with this compound

Materials:

  • Amine-free cell lysate (from Part 1)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Desalting column or protein precipitation reagents

Protocol:

  • Adjust the pH of the cell lysate to 8.3-8.5 by adding a calculated volume of 1 M NaHCO₃.

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add the desired molar excess of the this compound stock solution to the pH-adjusted cell lysate while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle rotation.

  • (Optional) To quench the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Remove excess, unreacted this compound by either using a desalting column appropriate for the sample volume or by protein precipitation.

Part 3: Click Chemistry Reaction with an Alkyne-Reporter Tag

Materials:

  • Azide-labeled cell lysate (from Part 2)

  • Alkyne-reporter tag (e.g., alkyne-biotin, alkyne-fluorophore)

  • Click Reaction Component Stock Solutions:

    • 20 mM Copper (II) Sulfate (CuSO₄) in water

    • 100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in water

    • 300 mM Sodium Ascorbate in water (prepare fresh)

  • PBS (pH 7.4)

Protocol:

  • To 50 µL of the azide-labeled protein lysate (1-5 mg/mL), add 90 µL of PBS.

  • Add 20 µL of a 2.5 mM solution of the corresponding alkyne-reporter tag (dissolved in DMSO or water).

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution and vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The proteins in the lysate are now click-labeled and ready for downstream analysis.

Part 4: Protein Precipitation and Purification

Materials:

  • Methanol, ice-cold

  • Chloroform

  • Deionized water

Protocol:

  • To the 200 µL click reaction mixture, add 600 µL of methanol and vortex.

  • Add 150 µL of chloroform and vortex.

  • Add 400 µL of deionized water and vortex.

  • Centrifuge for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer without disturbing the protein interface.

  • Add 450 µL of methanol to the remaining lower phase and interface, and vortex.

  • Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.

  • Carefully remove and discard the supernatant.

  • Wash the protein

Application Notes and Protocols for 8-Azido-octanoyl-OSu in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the ability to selectively label and identify proteins is paramount for understanding complex biological processes and for the development of novel therapeutics. 8-Azido-octanoyl-OSu is an amine-reactive chemical probe that serves as a versatile tool for introducing a bioorthogonal azide handle onto proteins. The N-hydroxysuccinimidyl (OSu) ester moiety reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The terminal azide group provides a site for the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry."

This two-step labeling strategy allows for the subsequent attachment of a wide array of alkyne-functionalized reporter molecules, including biotin for affinity purification and enrichment, or fluorescent dyes for imaging applications. This approach is instrumental in various proteomics workflows, such as activity-based protein profiling (ABPP), identification of post-translational modifications, and the analysis of protein-protein interactions.

Principle of the Two-Step Labeling Strategy

The core of this methodology lies in a two-step process that ensures specificity and minimizes interference with biological systems.

  • Protein Labeling: Proteins of interest are initially labeled with this compound. The OSu ester selectively reacts with available primary amines on the protein surface, covalently attaching the 8-azido-octanoyl moiety.

  • Click Chemistry Reaction: The azide-labeled protein is then reacted with an alkyne-containing reporter molecule. This bioorthogonal reaction is highly specific and occurs under mild conditions, ensuring that the reporter is attached only to the azide-modified proteins.

Data Presentation

The efficiency of protein labeling with this compound is influenced by several experimental parameters. The following tables provide a summary of typical starting conditions and expected outcomes for the labeling and subsequent click chemistry reactions.

Table 1: Quantitative Parameters for Protein Labeling with this compound

ParameterRecommended ValueNotes
Protein Concentration1-10 mg/mLHigher concentrations generally improve labeling efficiency.
Molar Excess of this compound10-40 foldThis should be optimized for each specific protein and application.
Reaction BufferAmine-free buffer (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the OSu ester and should be avoided.
Reaction pH7.2 - 8.5A slightly basic pH promotes the deprotonation of lysine residues, enhancing their nucleophilicity.
Incubation TemperatureRoom Temperature (20-25°C)
Incubation Time30 - 60 minutes

Table 2: Quantitative Parameters for CuAAC Click Chemistry Reaction

ParameterRecommended ConcentrationNotes
Alkyne-Reporter (e.g., Alkyne-Biotin)50-100 µM
Copper(II) Sulfate (CuSO₄)1 mM
Reducing Agent (e.g., Sodium Ascorbate)5 mMShould be freshly prepared.
Copper Ligand (e.g., TBTA)100-500 µMPrevents oxidation of Cu(I) and increases reaction efficiency.
Incubation TemperatureRoom Temperature (20-25°C)
Incubation Time1 - 2 hours

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein solution with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: a. Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold). b. While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. c. Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS). This step is crucial to prevent the quenching of the subsequent click chemistry reaction.

  • Characterization and Storage: a. Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). b. The degree of labeling can be assessed by mass spectrometry if required. c. Store the azide-labeled protein at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Biotinylation of Azide-Labeled Protein via CuAAC Click Chemistry

This protocol outlines the procedure for attaching an alkyne-biotin tag to the azide-labeled protein for subsequent enrichment.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-Biotin

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • DMSO

  • PBS

Procedure:

  • Prepare Stock Solutions: a. Prepare a 10 mM stock solution of Alkyne-Biotin in DMSO. b. Prepare a 50 mM stock solution of CuSO₄ in water. c. Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh). d. Prepare a 10 mM stock solution of TBTA in DMSO.

  • Click Chemistry Reaction: a. In a microcentrifuge tube, combine the azide-labeled protein with PBS to the desired final volume. b. Add the following reagents in the specified order, vortexing gently after each addition: i. Alkyne-Biotin (to a final concentration of 100 µM) ii. TBTA (to a final concentration of 100 µM) iii. CuSO₄ (to a final concentration of 1 mM) iv. Sodium Ascorbate (to a final concentration of 5 mM) c. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation (Optional but Recommended): Precipitate the biotinylated protein using a methanol/chloroform precipitation method to remove excess click chemistry reagents.

  • Enrichment: The biotinylated protein is now ready for enrichment using streptavidin-coated beads.

Protocol 3: Enrichment and On-Bead Digestion for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins and their preparation for mass spectrometry analysis.

Materials:

  • Biotinylated protein sample from Protocol 2

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., 2% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M Urea in 50 mM Tris-HCl, pH 8.0)

  • Wash Buffer 3 (e.g., 50 mM Ammonium Bicarbonate)

  • Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Buffer (e.g., 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Elution/Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Formic Acid

Procedure:

  • Bead Incubation: a. Resuspend the streptavidin beads in PBS. b. Add the biotinylated protein sample to the beads and incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash at least twice.

  • On-Bead Digestion: a. Resuspend the beads in Reduction Buffer and incubate for 30 minutes at 56°C. b. Cool to room temperature, pellet the beads, and discard the supernatant. c. Resuspend the beads in Alkylation Buffer and incubate for 20 minutes at room temperature in the dark. d. Pellet the beads and wash three times with 50 mM Ammonium Bicarbonate. e. Resuspend the beads in Elution/Digestion Buffer containing trypsin (e.g., 1:50 enzyme-to-protein ratio). f. Incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting: a. Pellet the beads and collect the supernatant containing the digested peptides. b. Acidify the peptide solution with formic acid to a final concentration of 0.1-1%. c. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry cluster_enrichment Step 3: Enrichment & MS Prep Protein Protein of Interest (in amine-free buffer) Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein + Azido_OSu This compound (in DMSO) Azido_OSu->Labeled_Protein Desalting Desalting Column (Removal of excess reagent) Labeled_Protein->Desalting Clean_Labeled_Protein Purified Azide-Labeled Protein Desalting->Clean_Labeled_Protein Biotinylated_Protein Biotinylated Protein Clean_Labeled_Protein->Biotinylated_Protein + Biotinylated_Protein_Input Biotinylated Protein Alkyne_Biotin Alkyne-Biotin Alkyne_Biotin->Biotinylated_Protein Click_Reagents CuSO4, Na-Ascorbate, TBTA Click_Reagents->Biotinylated_Protein Streptavidin_Beads Streptavidin Beads Enriched_Protein Enriched Protein on Beads Streptavidin_Beads->Enriched_Protein Digestion On-Bead Digestion (Trypsin) Enriched_Protein->Digestion Peptides Peptides Digestion->Peptides MS LC-MS/MS Analysis Peptides->MS Biotinylated_Protein_Input->Enriched_Protein

Caption: Overall experimental workflow for proteomics research using this compound.

signaling_pathway_concept cluster_cell Cellular Context cluster_labeling_enrichment Chemical Proteomics Approach cluster_result Outcome Protein_Complex Protein Complex (e.g., Signaling Hub) Cell_Lysate Cell Lysate Protein_Complex->Cell_Lysate Target_Protein Target Protein Target_Protein->Protein_Complex Interacting_Partner1 Interacting Partner 1 Interacting_Partner1->Protein_Complex Interacting_Partner2 Interacting Partner 2 Interacting_Partner2->Protein_Complex Azide_Labeling Labeling with This compound Cell_Lysate->Azide_Labeling Click_Reaction Click Reaction with Alkyne-Biotin Azide_Labeling->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment Identification Identification by Mass Spectrometry Enrichment->Identification Identified_Proteins Identified Proteins: - Target Protein - Interacting Partner 1 - Interacting Partner 2 Identification->Identified_Proteins

Caption: Logical workflow for identifying protein interaction partners using chemical labeling.

Application Notes and Protocols for Surface Modification using 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization is a critical process in a wide array of scientific disciplines, including drug discovery, biomedical device engineering, and advanced cell culture systems. The ability to precisely control the chemical composition of a material's surface allows for the specific attachment of biomolecules, nanoparticles, and therapeutic agents. 8-Azido-octanoyl-OSu is a bifunctional crosslinker designed to introduce a versatile azide chemical handle onto surfaces containing primary amines.

This molecule consists of two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group, connected by an eight-carbon spacer. The NHS ester reacts efficiently with primary amines (-NH₂) on a substrate to form a stable amide bond. The octanoyl spacer provides distance between the surface and the terminal azide group, which can enhance its accessibility for subsequent reactions. The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity in biological environments.[1][2][3] Once the surface is functionalized with azide groups, it can be used to covalently attach alkyne-modified molecules through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

Core Applications

Azide-functionalized surfaces created using this compound serve as a platform for the covalent immobilization of a wide range of molecules, enabling numerous applications:

  • Drug Discovery: Immobilization of small molecules or protein targets for high-throughput screening and binding assays.[5]

  • Biomedical Devices: Covalent attachment of antimicrobial peptides, anti-fouling polymers (e.g., PEG), or other bioactive molecules to implant surfaces.

  • Diagnostics and Biosensors: Anchoring of antibodies, DNA probes, or enzymes onto sensor chips for the specific detection of analytes.

  • Cell Culture Engineering: Covalently linking cell-adhesive ligands (e.g., RGD peptides) to surfaces to promote specific cell attachment, proliferation, and differentiation.

Experimental Workflow for Surface Modification and Bioconjugation

The overall process involves a two-step approach: first, the introduction of the azide functionality onto an amine-bearing surface, and second, the "clicking" of an alkyne-modified molecule of interest to this activated surface.

G cluster_0 Step 1: Surface Azidation cluster_1 Step 2: Click Chemistry Conjugation A Amine-Functionalized Surface B Incubation with This compound A->B Reaction C Washing and Drying B->C Purification D Azide-Functionalized Surface C->D Result E Azide-Functionalized Surface D->E Characterization (XPS, Contact Angle) F Incubation with Alkyne-Modified Molecule (e.g., DBCO-Peptide for SPAAC) E->F Reaction G Washing and Drying F->G Purification H Bioconjugated Surface G->H Result

Caption: Overall experimental workflow for surface modification.

Quantitative Data Presentation

The successful modification of a surface with this compound and subsequent bioconjugation can be verified and quantified using various surface analysis techniques. The following table presents representative data for the characterization of a modified surface.

ParameterAmine-Functionalized Surface (Initial)Azide-Functionalized Surface (After Step 1)Bioconjugated Surface (After Step 2)
Water Contact Angle 35° ± 3°75° ± 4°Dependent on conjugated molecule
Azide Surface Density (azides/nm²) Not Applicable1.5 ± 0.2Not Applicable
XPS Atomic % (N) 5.2%8.9%12.5%
XPS N1s Peak (eV) ~400.1 (Amine)~400.1 (Amide), ~404.5 (Azide)~400.1 (Amide/Peptide), ~404.5 (Triazole)

Note: The data presented are representative values and will vary depending on the substrate, reaction conditions, and the specific alkyne-modified molecule used.

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol details the procedure for introducing azide groups onto an amine-functionalized surface (e.g., aminosilanized glass or gold nanoparticles with an amine-terminated self-assembled monolayer).

Materials:

  • Amine-functionalized substrate

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel

  • Shaker or rocker

Procedure:

  • Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry. If necessary, perform pre-cleaning steps appropriate for the substrate material.

  • Reaction Setup: Place the substrate in a clean, dry reaction vessel.

  • Reagent Preparation: Prepare a 10-50 mM solution of this compound in anhydrous DMF. Additionally, prepare a stock solution of DIPEA in anhydrous DMF.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-30 minutes to remove oxygen and moisture.

  • Reaction: a. Add the this compound solution to the reaction vessel, ensuring the entire surface of the substrate is covered. b. Add DIPEA to the reaction mixture to act as a proton sponge, typically at a 2-3 molar excess relative to the estimated surface amine groups. c. Seal the reaction vessel and place it on a shaker or rocker to ensure gentle agitation. d. Allow the reaction to proceed at room temperature for 4-12 hours.

  • Washing: a. After the incubation period, remove the substrate from the reaction solution. b. Wash the substrate thoroughly with DMF to remove unreacted reagents. c. Perform subsequent washes with ethanol and then deionized water to ensure complete removal of residual solvent and byproducts.

  • Drying and Storage: Dry the azide-functionalized substrate under a stream of inert gas. Store the modified substrate in a desiccator until further use.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on the Azide-Functionalized Surface

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-modified molecule to the azide-functionalized surface. SPAAC is a copper-free click chemistry reaction, which is advantageous when working with biological samples that may be sensitive to copper ions.

Materials:

  • Azide-functionalized substrate (from Protocol 1)

  • DBCO-containing molecule of interest (e.g., DBCO-PEG-peptide, DBCO-dye)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Reaction vessel

Procedure:

  • Reagent Preparation: Prepare a solution of the DBCO-containing molecule in the reaction buffer. The optimal concentration will depend on the specific molecule and should be determined empirically, but a starting point is typically in the micromolar to low millimolar range.

  • Click Reaction: a. Place the azide-functionalized substrate in a reaction vessel. b. Add the solution of the DBCO-containing molecule, ensuring the surface is fully submerged. c. Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation. Reaction times may vary depending on the reactivity of the specific DBCO reagent.

  • Washing: a. Following the reaction, remove the substrate and wash it extensively with the reaction buffer to remove any non-covalently bound molecules. b. Perform a final rinse with deionized water.

  • Drying and Storage: Dry the bioconjugated substrate under a stream of inert gas. The functionalized surface is now ready for its intended application.

Visualization of a Downstream Application

The following diagram illustrates the logical relationship of how a surface modified with a cell-targeting peptide (e.g., RGD) can promote specific cell adhesion, a common application in cell culture engineering.

G cluster_0 Surface Interaction cluster_1 Control Surface A RGD-Modified Surface C Specific Binding (Integrin-RGD Interaction) A->C B Cell with Integrin Receptors B->C D Cell Adhesion and Spreading C->D E Unmodified or Scrambled Peptide Surface G No Specific Binding E->G F Cell with Integrin Receptors F->G H Minimal Cell Adhesion G->H

Caption: Logic of specific cell adhesion on a modified surface.

References

Synthesizing Bioconjugates with 8-Azido-octanoyl-OSu: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-octanoyl-OSu is a chemical crosslinker used to introduce a terminal azide group onto biomolecules, such as proteins, antibodies, and peptides. This process is a critical first step in a two-step bioconjugation strategy, primarily enabling the subsequent attachment of molecules via "click chemistry." The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The azide group then serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the specific and efficient conjugation of a wide variety of moieties, including fluorescent dyes, biotin, drug molecules, and oligonucleotides, to the biomolecule of interest.

Principle of Amine-Reactive Labeling

The core of the bioconjugation process with this compound lies in the reaction between its NHS ester group and primary amines on the target biomolecule. This reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, converting the NHS ester into an unreactive carboxylic acid. The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the pH of the reaction medium.

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Labeling with this compound

ParameterRecommended ConditionNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[1]
Molar Excess of this compound 5:1 to 20:1The optimal ratio should be determined empirically for each antibody. A 10:1 to 20:1 excess is a common starting point.[2]
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium BorateAvoid buffers containing primary amines, such as Tris.[3]
Reaction pH 8.0 - 8.5Balances amine reactivity and NHS ester hydrolysis.[][5]
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C to slow hydrolysis, but may require longer reaction times.
Reaction Time 1 - 2 hoursCan be extended up to 4 hours if needed.
Quenching Reagent 50-100 mM Tris or GlycineOptional step to terminate the reaction.

Table 2: Troubleshooting Guide for Low Conjugation Efficiency

ProblemPossible CauseRecommended Solution
Low or no conjugation Buffer contains primary amines (e.g., Tris, glycine).Perform buffer exchange into a non-amine-containing buffer like PBS or bicarbonate buffer.
This compound was hydrolyzed.Prepare the reagent solution immediately before use. Ensure the organic solvent (e.g., DMSO) is anhydrous.
Presence of carrier proteins (e.g., BSA) in the antibody solution.Remove carrier proteins before conjugation using Protein A, G, or A/G purification.
Low yields of conjugates Impurities in the antibody preparation are competing for labeling.Use antibodies with >95% purity.
Suboptimal pH of the reaction buffer.Ensure the pH is between 8.0 and 8.5 for efficient conjugation.

Experimental Protocols

Protocol 1: Azide-Labeling of an Antibody with this compound

This protocol describes the modification of a monoclonal antibody (mAb) with this compound to introduce azide functional groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the 10 mM this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Modified Antibody:

    • Remove unreacted this compound and its hydrolysis byproducts by size-exclusion chromatography using a column equilibrated with PBS.

    • Collect fractions containing the antibody, which can be monitored by absorbance at 280 nm.

  • Characterization of the Azide-Modified Antibody:

    • Determine the protein concentration of the purified azide-modified antibody using a BCA assay or by measuring the absorbance at 280 nm.

    • The degree of azide labeling can be determined indirectly after a subsequent click reaction with an alkyne-containing dye, followed by spectrophotometric analysis. Alternatively, mass spectrometry can be used to determine the number of incorporated azide linkers.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye) to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., DBCO-dye)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 300 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 1 mM stock solution of the alkyne-functionalized molecule in DMSO or water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified antibody, PBS, and the alkyne-functionalized molecule.

    • Add the THPTA solution, followed by the CuSO4 solution, and vortex briefly.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution and vortex.

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Purify the final bioconjugate using size-exclusion chromatography to remove excess reagents.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to confirm conjugation.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the dye at its maximum wavelength and the protein at 280 nm.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Antibody Azide-Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Characterization antibody Antibody reaction1 NHS Ester Reaction (pH 8.0-8.5) antibody->reaction1 azido_reagent This compound azido_reagent->reaction1 azide_antibody Azide-Modified Antibody reaction1->azide_antibody purification Size-Exclusion Chromatography azide_antibody->purification purified_azide_antibody Purified Azide-Modified Antibody purification->purified_azide_antibody reaction2 CuAAC or SPAAC purified_azide_antibody->reaction2 alkyne_molecule Alkyne-Molecule (e.g., DBCO-Dye) alkyne_molecule->reaction2 final_conjugate Final Bioconjugate reaction2->final_conjugate characterization SDS-PAGE, MS, Spectrophotometry final_conjugate->characterization

Caption: Experimental workflow for bioconjugation using this compound.

signaling_pathway cluster_reaction NHS Ester Reaction with Primary Amine cluster_hydrolysis Competing Hydrolysis Reaction reagent This compound (NHS Ester) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack hydrolyzed_product HOOC-(CH2)7-N3 (Inactive Carboxylic Acid) reagent->hydrolyzed_product Hydrolysis protein Protein-NH2 (Primary Amine) protein->intermediate product Protein-NH-CO-(CH2)7-N3 (Stable Amide Bond) intermediate->product Collapse leaving_group N-Hydroxysuccinimide (Leaving Group) intermediate->leaving_group water H2O water->hydrolyzed_product

Caption: Reaction mechanism of this compound with a primary amine.

References

Troubleshooting & Optimization

preventing side reactions with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Azido-octanoyl-OSu. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this bifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent used in bioconjugation and chemical biology. It is a bifunctional crosslinker, meaning it has two different reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that selectively reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond.

  • An azide group that can be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules containing a compatible alkyne group.[1][2]

This two-step approach allows for the introduction of a bioorthogonal azide handle onto a biomolecule, which can then be specifically modified with a wide range of probes, such as fluorescent dyes, biotin, or drug molecules.

Q2: What is the primary side reaction I should be concerned about with the NHS ester?

The most significant side reaction is the hydrolysis of the NHS ester . In an aqueous environment, the NHS ester can react with water, which leads to the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide (NHS).[3] This hydrolysis reaction competes with the desired reaction with the primary amine (aminolysis) and can reduce the efficiency of your labeling.[4][5]

Q3: How can I minimize the hydrolysis of the NHS ester?

Minimizing hydrolysis is crucial for successful conjugation. Here are key factors to control:

  • pH: The rate of hydrolysis is highly pH-dependent. It increases significantly at higher pH values. The optimal pH for NHS ester reactions is a compromise between ensuring the amine is deprotonated and nucleophilic, and minimizing hydrolysis. A pH range of 7.2-8.5 is generally recommended, with pH 8.3-8.5 often cited as optimal.

  • Temperature: Lowering the reaction temperature can decrease the rate of hydrolysis. Reactions can be performed at 4°C overnight instead of at room temperature for a shorter period.

  • Reagent Preparation: NHS esters are moisture-sensitive. Always use anhydrous solvents like DMSO or DMF to prepare stock solutions and prepare them immediately before use.

  • Protein Concentration: Higher concentrations of the target protein can favor the desired bimolecular reaction with the amine over the unimolecular hydrolysis reaction.

Q4: Can the NHS ester react with other amino acids besides lysine?

Yes, while NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, especially under non-optimal conditions. These include:

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters, forming ester bonds. These reactions are generally less efficient than with primary amines and the resulting ester linkage is less stable than an amide bond. These side reactions can be more pronounced at a lower pH where primary amines are protonated and less reactive.

  • Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can react to form a thioester, which is also more labile than an amide bond.

Q5: What are potential side reactions or issues related to the azide group?

The azide group is generally stable and bioorthogonal. Issues usually arise during the subsequent click chemistry step:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I) catalyst used in this reaction can sometimes be toxic to cells or damage biomolecules.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry is a good alternative to avoid catalyst-related issues.

  • Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it can interfere with both CuAAC and SPAAC reactions by competing with the azide on your labeled molecule.

Troubleshooting Guides

Problem 1: Low Labeling Efficiency with this compound
Possible Cause Recommended Solution
Hydrolysis of NHS ester - Check and optimize the pH of your reaction buffer to be within the 7.2-8.5 range.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.- Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.- Increase the concentration of your protein or biomolecule.
Inactive this compound - Use a fresh vial of the reagent. Store it properly, protected from moisture.
Presence of primary amines in the buffer - Ensure your buffer is free from primary amines (e.g., Tris, glycine). Use buffers like PBS, HEPES, or bicarbonate.
Suboptimal protein concentration - Increase the protein concentration to 1-10 mg/mL to favor the aminolysis reaction.
Inaccurate protein concentration measurement - Accurately determine the protein concentration before calculating the required amount of the labeling reagent.
Problem 2: Poor Yield in the Subsequent Click Chemistry Reaction
Possible Cause Recommended Solution
Presence of sodium azide in buffers - Remove any sodium azide from your buffers by dialysis or using a desalting column before the click chemistry step.
Degradation of copper catalyst (CuAAC) - Prepare the copper(I) catalyst solution fresh. Ensure all components are properly degassed to prevent oxidation.
Low incorporation of the azide label - Verify the successful labeling with this compound using techniques like mass spectrometry before proceeding to the click reaction.
Steric hindrance - The azide group might be in a sterically hindered position on the biomolecule, preventing efficient reaction with the alkyne probe. Consider using a longer-chain azido-NHS ester if this is a recurring issue.

Quantitative Data Summary

The stability of the NHS ester is critical for successful labeling. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino Acid ResidueReactive GroupRelative ReactivityBond FormedBond Stability
Lysineε-aminoHighAmideVery Stable
N-terminusα-aminoHighAmideVery Stable
TyrosineHydroxylLowEsterLabile
SerineHydroxylLowEsterLabile
ThreonineHydroxylLowEsterLabile
CysteineSulfhydrylModerateThioesterLabile

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure your protein solution is free of any amine-containing buffers or stabilizers. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column. Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to your protein solution. The optimal molar excess may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching (Optional): To stop the reaction, you can add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization and Storage: Determine the concentration of the labeled protein. The degree of labeling can be assessed by mass spectrometry. Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Labeled Protein

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., fluorescent probe)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-probe in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-probe (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

  • Initiate the Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to start the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization and Storage: Determine the protein concentration and the degree of labeling (e.g., by UV-Vis spectroscopy if the probe has a distinct absorbance). Store the final conjugate under appropriate conditions.

Visualizations

cluster_NHS_Reaction NHS Ester Reaction Pathway cluster_Aminolysis Desired Reaction (Aminolysis) cluster_Hydrolysis Side Reaction (Hydrolysis) Reagent This compound AmineReaction Nucleophilic Attack by Amine Reagent->AmineReaction HydrolysisReaction Nucleophilic Attack by Water Reagent->HydrolysisReaction Protein Protein with Primary Amine (e.g., Lysine) Protein->AmineReaction AmideBond Stable Amide Bond (Azide-Labeled Protein) AmineReaction->AmideBond High pH (7.2-8.5) Favors this path Water H₂O Water->HydrolysisReaction CarboxylicAcid Inactive Carboxylic Acid HydrolysisReaction->CarboxylicAcid High pH (>8.5) Increases this rate

Caption: Reaction pathways for this compound with a protein.

cluster_workflow Two-Step Labeling Workflow Start Start: Unlabeled Protein Step1 Step 1: NHS Ester Reaction - Add this compound - Buffer at pH 7.2-8.5 Start->Step1 Purify1 Purification 1 (Remove excess NHS ester) Step1->Purify1 AzideLabeled Azide-Labeled Protein Purify1->AzideLabeled Step2 Step 2: Click Chemistry - Add Alkyne-Probe - Add Catalyst (e.g., Cu(I)) or use SPAAC AzideLabeled->Step2 Purify2 Purification 2 (Remove excess probe and catalyst) Step2->Purify2 FinalProduct Final Labeled Protein Purify2->FinalProduct

Caption: Experimental workflow for two-step protein labeling.

cluster_troubleshooting Troubleshooting Logic: Low Labeling Efficiency Problem Problem: Low Labeling Efficiency Cause1 Possible Cause: NHS Ester Hydrolysis Problem->Cause1 Cause2 Possible Cause: Amine in Buffer Problem->Cause2 Cause3 Possible Cause: Inactive Reagent Problem->Cause3 Solution1a Check/Adjust Buffer pH (7.2-8.5) Cause1->Solution1a Solution1b Lower Reaction Temperature Cause1->Solution1b Solution1c Use Fresh Anhydrous Solvent Cause1->Solution1c Solution2 Use Amine-Free Buffer (PBS, HEPES) Cause2->Solution2 Solution3 Use a Fresh Vial of Reagent Cause3->Solution3

Caption: Troubleshooting guide for low labeling efficiency.

References

8-Azido-octanoyl-OSu stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 8-Azido-octanoyl-OSu. This information is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioconjugation and chemical biology. It contains two key functional groups: an azide (-N3) group and an N-hydroxysuccinimide (NHS) ester. The azide group allows for its attachment to molecules containing an alkyne group through a reaction known as "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC).[1] The NHS ester is reactive towards primary amines, such as the side chain of lysine residues in proteins, enabling the covalent labeling of biomolecules.

Q2: What are the primary factors affecting the stability of this compound?

A2: The stability of this compound is primarily dictated by the NHS ester functional group. The main factor affecting its stability is hydrolysis, the reaction with water, which breaks down the NHS ester and renders the reagent inactive for amine conjugation.[2][3] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.[3]

Q3: What are the optimal storage conditions for this compound?

A3: To maximize the shelf-life of this compound, it should be stored under desiccated conditions to protect it from moisture.[2] It is recommended to store the solid reagent at -20°C or -80°C. For solutions in an anhydrous organic solvent, storage at -20°C or -80°C is also recommended. To prevent condensation of moisture upon use, the container should be allowed to equilibrate to room temperature before opening. Purging the container with an inert gas like argon or nitrogen before sealing can further protect the reagent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no labeling of my amine-containing molecule. Hydrolysis of the this compound reagent. The NHS ester is susceptible to hydrolysis, especially if exposed to moisture or non-optimal pH during storage or reaction.- Ensure the reagent was stored under proper desiccated conditions at a low temperature. - Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. - Use anhydrous solvents to prepare stock solutions. - Prepare solutions fresh for each experiment if possible.
Incorrect reaction pH. The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. At lower pH, the amine is protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases significantly.- Perform the conjugation reaction in a buffer with a pH between 7.2 and 8.5. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used. - Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.
Inconsistent results between experiments. Degradation of this compound stock solution. Repeated freeze-thaw cycles or improper storage of the stock solution can lead to gradual degradation of the reagent.- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Store aliquots at -20°C or -80°C in a desiccated environment.
Unexpected side reactions. Reaction with non-primary amines or other nucleophiles. While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles, although generally at a slower rate.- Ensure the purity of your target molecule. - Optimize reaction conditions (stoichiometry, reaction time, temperature) to favor the desired reaction.

Stability Data

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes
>9.0Minutes

Note: This data is for general NHS esters and should be used as a guideline for this compound. The actual stability may vary depending on the specific molecular structure and buffer components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Prepare the stock solution by dissolving the reagent in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C under a dry, inert atmosphere.

Protocol 2: General Procedure for Labeling Proteins with this compound

  • Dissolve the protein to be labeled in a suitable buffer at a pH between 7.2 and 8.5 (e.g., phosphate-buffered saline, PBS). Avoid buffers containing primary amines.

  • Add the desired molar excess of the this compound stock solution to the protein solution.

  • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours. The optimal time and temperature may need to be determined empirically.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Remove the excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Visualizations

Hydrolysis_Pathway Reagent This compound (Active NHS Ester) Hydrolyzed_Product 8-Azido-octanoic Acid (Inactive for Amine Coupling) Reagent->Hydrolyzed_Product Hydrolysis Water H₂O (Moisture) Water->Hydrolyzed_Product NHS N-Hydroxysuccinimide Hydrolyzed_Product->NHS +

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_storage Storage & Preparation cluster_reaction Labeling Reaction cluster_purification Purification Storage Store this compound at -20°C or -80°C, Desiccated Equilibrate Equilibrate to Room Temperature Before Opening Storage->Equilibrate Dissolve Dissolve in Anhydrous DMF or DMSO Equilibrate->Dissolve Add_Reagent Add Reagent to Protein Solution Dissolve->Add_Reagent Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Prepare_Protein->Add_Reagent Incubate Incubate (e.g., 1-2h at RT) Add_Reagent->Incubate Quench Quench Reaction with Tris or Glycine Incubate->Quench Purify Purify Labeled Protein (e.g., Dialysis, SEC) Quench->Purify Labeled_Product Azide-Labeled Protein Purify->Labeled_Product Final Product

Caption: Recommended workflow for handling and using this compound.

References

Technical Support Center: Purifying Azido-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of azido-labeled proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of azido-labeled proteins in a question-and-answer format.

Issue 1: Low or No Labeling of the Target Protein

Question: I am not seeing any or very low levels of my protein being labeled with the azide group. What could be the problem?

Potential Causes and Solutions:

  • Inefficient Labeling Reaction:

    • Suboptimal Reagent Concentrations: The molar excess of your labeling reagent (e.g., Azido-NHS ester) may be too low. Empirically optimize the molar excess of the reagent to the protein.[1] For a generic IgG antibody, a 10-20 fold molar excess of Succinimidyl 6-azidohexanoate is a common starting point.[2]

    • Incorrect Buffer Conditions: Amine-reactive labeling, such as with NHS esters, is pH-dependent. The reaction should be performed in a slightly alkaline buffer (pH 7-9) and must be free of primary amines like Tris or glycine, which will compete with the protein for the labeling reagent.[1][2][3]

    • Hydrolysis of Labeling Reagent: NHS esters are susceptible to hydrolysis. Ensure your labeling reagent is fresh and dissolved in an anhydrous solvent like DMSO or DMF immediately before use.

    • Insufficient Incubation Time/Temperature: The labeling reaction may not have proceeded to completion. Typical incubation times are 1-4 hours at room temperature or overnight at 4°C.

  • Issues with Metabolic Labeling (e.g., with L-azidohomoalanine - AHA):

    • Inefficient Incorporation: For efficient incorporation of AHA, cells may need to be starved of methionine prior to and during the addition of AHA. The labeling efficiency can be a challenge in in vivo systems, sometimes requiring hours to days of labeling.

    • Low Protein Synthesis: The target protein may not be actively synthesized during the labeling period. Ensure your cells are in a state of active protein synthesis.

  • Protein-Specific Issues:

    • Lack of Accessible Reactive Groups: The primary amines (lysines or N-terminus) on your protein of interest may not be accessible for labeling. Consider using a different labeling strategy that targets other functional groups if available.

    • Protein Instability: The protein may be degrading during the labeling process. Ensure that protease inhibitors are included in your buffers.

Issue 2: Protein Precipitation or Aggregation During Labeling or Purification

Question: My protein is precipitating out of solution after the labeling reaction or during purification. How can I prevent this?

Potential Causes and Solutions:

  • Over-labeling: The addition of too many azide labels can alter the protein's net charge and isoelectric point (pI), leading to changes in solubility and precipitation. Reduce the molar excess of the labeling reagent or the reaction time.

  • Presence of Copper Catalyst (in CuAAC): Copper ions can be toxic to proteins and may cause aggregation.

    • Use a Chelating Ligand: Always use a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) catalyst, enhance reaction efficiency, and reduce cytotoxicity. A typical ratio is 1 part CuSO₄ to 2-5 parts ligand.

    • Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. For live cell labeling, CuSO₄ concentrations of 50 µM in the presence of excess chelators have been used successfully.

  • Suboptimal Buffer Conditions: The buffer composition may not be optimal for your protein's stability.

    • Adjust pH and Salt Concentration: Ensure the pH and ionic strength of your buffers are suitable for your protein. Sometimes, adding 0.1 to 0.2 M NaCl can improve solubility.

    • Additives: Consider adding solubility-enhancing agents like ethylene glycol, urea, detergents, or organic solvents.

  • Hydrophobic Interactions: Non-specific hydrophobic interactions can lead to protein aggregation. Adding a suitable detergent or organic solvent (e.g., 5% isopropanol) might help.

Issue 3: High Background or Non-Specific Binding in Downstream Applications

Question: I am observing high background or many non-specifically bound proteins in my pull-down or enrichment experiments. What are the possible reasons?

Potential Causes and Solutions:

  • Non-specific Binding to Affinity Resin:

    • Insufficient Blocking: Block the affinity beads (e.g., streptavidin or Neutravidin) with a blocking agent like BSA or yeast tRNA before adding the cell lysate to saturate non-specific binding sites.

    • Inadequate Washing: Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration (up to 500 mM NaCl), adding a non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100), or varying the pH. Perform multiple wash steps (3-5 times).

    • Pre-clearing the Lysate: Incubate the cell lysate with unconjugated beads for 1 hour at 4°C before the affinity purification step to remove proteins that non-specifically bind to the beads.

  • Non-specific Labeling:

    • Side Reactions of Alkyne Probes: In copper-catalyzed reactions, terminal alkynes can sometimes react with thiol groups of cysteine residues, leading to non-specific labeling. This interaction is mediated by copper.

    • Side Reactions in SPAAC: Cyclooctynes used in strain-promoted azide-alkyne cycloaddition (SPAAC) can react with cysteine SH-groups in an azide-independent manner, though the rate is significantly lower than the SPAAC reaction.

    • Use of Controls: Always include a negative control where the azide or alkyne partner is omitted to assess the level of non-specific binding.

Issue 4: Poor Recovery or Inefficient Elution of the Labeled Protein

Question: I am getting a low yield of my purified azido-labeled protein. How can I improve the recovery?

Potential Causes and Solutions:

  • Inefficient Binding to Affinity Resin:

    • Low Concentration of Tagged Protein: The binding kinetics are concentration-dependent. If your protein is expressed at low levels, consider concentrating the sample before affinity purification.

    • Insufficient Incubation Time: Increase the incubation time of the lysate with the affinity beads to allow for sufficient binding (e.g., 2-4 hours at 4°C).

  • Inefficient Elution:

    • Harsh Elution Conditions: If the elution buffer is too harsh (e.g., high concentration of denaturants), it can be difficult to recover intact, functional proteins.

    • Strong Interaction with Resin: The interaction between your biotinylated protein and streptavidin beads can be very strong.

      • Competitive Elution: Consider using a competitive elution strategy by adding a high concentration of free biotin.

      • Denaturing Elution: For downstream applications like SDS-PAGE and mass spectrometry where protein activity is not required, elution with a denaturing buffer containing SDS is effective.

      • Cleavable Linkers: Use a biotin-alkyne tag that contains a cleavable linker (e.g., a trypsin cleavage site or an azo group) to allow for specific elution of the labeled proteins without harsh conditions.

    • Insufficient Elution Buffer Volume or Time: Increase the volume of the elution buffer and/or the incubation time during elution.

Frequently Asked Questions (FAQs)

Q1: What is the difference between CuAAC and SPAAC for labeling my azido-protein, and which one should I choose?

A1: Both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are types of "click chemistry" used to attach a reporter molecule (like a fluorophore or biotin) to your azido-labeled protein.

  • CuAAC is a highly efficient and widely used reaction that requires a copper(I) catalyst. It is known for its high yields and specificity. However, the copper catalyst can be toxic to cells and proteins, which is a major consideration for in vivo applications or with sensitive proteins. The use of copper-chelating ligands is essential to mitigate this toxicity.

  • SPAAC is a copper-free alternative that utilizes a strained cyclooctyne to react with the azide. The reaction is driven by the release of ring strain, eliminating the need for a toxic metal catalyst, making it ideal for labeling in living systems. However, the cyclooctyne reagents can be larger, which may cause steric hindrance, and they can have side reactions with thiols.

Choice depends on the application:

  • For in vitro labeling of purified proteins , CuAAC is often preferred due to its fast kinetics and the wide availability of reagents.

  • For labeling in live cells or organisms , SPAAC is the method of choice to avoid copper toxicity.

Q2: What are the best methods to purify my azido-labeled protein after the click chemistry reaction?

A2: The purification strategy depends on the tag you have attached to your protein via the click reaction.

  • Affinity Chromatography: This is the most common and efficient method. If you have attached a biotin tag, you can use streptavidin or Neutravidin-coated beads for purification. If your protein also has a His-tag, you can use immobilized metal affinity chromatography (IMAC).

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This method separates proteins based on their size and is useful for removing excess small molecule reagents like unreacted alkyne probes, copper catalyst, and ligands.

  • Dialysis or Desalting Columns: These are effective for removing small molecule contaminants from your purified protein sample. Dialysis is suitable for larger volumes, while desalting spin columns are faster and ideal for smaller samples.

Q3: How can I confirm that my protein has been successfully labeled with the azide group and the subsequent reporter molecule?

A3: Several methods can be used to characterize your labeled protein:

  • Mass Spectrometry (MS): This is a definitive method to confirm the incorporation of the azide group and the subsequent addition of the reporter molecule by observing the expected mass shift in the protein.

  • SDS-PAGE Analysis: If you have attached a fluorescent dye, you can visualize the labeled protein directly in the gel using a fluorescence scanner. You can also observe a mobility shift in the labeled protein compared to the unlabeled protein.

  • Western Blotting: If your reporter tag is biotin, you can detect the labeled protein using a streptavidin-HRP conjugate. If you have attached a FLAG tag, you can use an anti-FLAG antibody.

Q4: My protein is expressed with a preservative like sodium azide. Do I need to remove it before labeling?

A4: Yes, it is crucial to remove sodium azide from your protein solution before performing an azide-alkyne cycloaddition reaction. The azide in the preservative will compete with the azide on your protein, inhibiting the click chemistry reaction. Sodium azide can be removed by dialysis or using a desalting column.

Data Summary Tables

Table 1: Typical Reaction Conditions for Azido-Labeling and CuAAC

ParameterAzido-Labeling (NHS Ester)CuAAC Reaction
Protein Concentration 1-5 mg/mL10-50 µM
Labeling Reagent 5 to 20-fold molar excessAlkyne-probe: 5-25 fold molar excess
Buffer Amine-free (e.g., PBS, Bicarbonate)PBS, pH 7.4
pH 7.0 - 9.0~7.4
Temperature Room temp. or 4°CRoom temperature
Incubation Time 1-4 hours or overnight1-12 hours
Catalyst (CuAAC) N/ACuSO₄: 50 µM - 1 mM
Ligand (CuAAC) N/ATHPTA/TBTA: 1-5 fold excess to Cu
Reducing Agent (CuAAC) N/ASodium Ascorbate: 1-5 mM

Table 2: Troubleshooting Summary for Affinity Purification

ProblemPossible CauseRecommended Solution
High Background Non-specific bindingPre-clear lysate, block beads, increase wash stringency
Low Yield Inefficient bindingIncrease sample concentration, increase incubation time
Inefficient elutionUse competitive or denaturing elution, use cleavable linker
Protein Precipitation Over-labeling, buffer issuesOptimize labeling, add solubilizing agents

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of an Azido-Modified Protein

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-containing reporter molecule to an azide-labeled protein.

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-reporter (e.g., alkyne-biotin or alkyne-fluorophore) in DMSO or an appropriate solvent.

    • Prepare stock solutions of Copper(II) Sulfate (CuSO₄) and a copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-labeled protein (at a final concentration of approximately 10-50 µM) with the alkyne-reporter (at a 5-25 fold molar excess).

    • In a separate tube, premix the CuSO₄ and ligand solutions. A typical ratio is 1 part CuSO₄ to 2-5 parts ligand. Let this mixture stand for a few minutes.

    • Add the CuSO₄/ligand mixture to the protein solution. The final concentration of CuSO₄ is typically between 50 µM and 1 mM.

  • Initiate the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Purification:

    • Remove excess reagents and the copper catalyst by methods such as size-exclusion chromatography, dialysis, or a desalting column. The labeled protein is now ready for downstream applications or further purification.

Protocol 2: Affinity Purification of a Biotinylated Azido-Labeled Protein

This protocol outlines the enrichment of a biotin-tagged protein using streptavidin-agarose beads.

  • Prepare Cell Lysate:

    • Lyse cells containing the biotin-tagged protein in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Bead Preparation and Blocking:

    • Wash streptavidin-agarose beads with your wash buffer (e.g., PBS with 0.1% Tween-20).

    • Block the beads by incubating them with a solution of bovine serum albumin (BSA) for at least 30 minutes at 4°C to reduce non-specific binding.

  • Affinity Capture:

    • (Optional but recommended) Pre-clear the cell lysate by incubating it with unconjugated beads for 1 hour at 4°C.

    • Add the blocked and washed streptavidin-agarose beads to the (pre-cleared) cell lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer to remove unbound proteins. You can increase the stringency of the washes by increasing the salt or detergent concentration.

  • Elution:

    • Elute the bound proteins from the beads. For downstream SDS-PAGE and mass spectrometry, a common method is to boil the beads in SDS-PAGE sample buffer.

    • Alternatively, if a cleavable linker was used, incubate the beads with the appropriate cleavage agent (e.g., trypsin, or a reducing agent for an azo-linker).

Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling with Azide cluster_click Step 2: Click Chemistry cluster_purification Step 3: Purification Protein Target Protein AzidoProtein Azido-Labeled Protein Protein->AzidoProtein Amine-reactive labeling (pH 7-9) AzideProbe Azido-NHS Ester AzideProbe->AzidoProtein AlkyneTag Alkyne-Biotin TaggedProtein Biotinylated Protein AzidoProtein->TaggedProtein AlkyneTag->TaggedProtein Catalyst CuSO4 / Ligand Na-Ascorbate Catalyst->TaggedProtein CuAAC AffinityBeads Streptavidin Beads TaggedProtein->AffinityBeads Binding ExcessReagents Excess Reagents PurifiedProtein Purified Labeled Protein AffinityBeads->PurifiedProtein Elution

Caption: Workflow for labeling, tagging, and purifying an azido-modified protein.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Purification Yield LowLabel Low Labeling Efficiency Start->LowLabel Precipitation Protein Precipitation Start->Precipitation PoorBinding Poor Binding to Affinity Resin Start->PoorBinding PoorElution Inefficient Elution Start->PoorElution OptimizeLabel Optimize Labeling: - Molar Ratios - Buffer/pH LowLabel->OptimizeLabel OptimizeBuffer Optimize Buffer: - Add Solubilizers - Reduce Labeling Precipitation->OptimizeBuffer OptimizeBinding Optimize Binding: - Increase Incubation - Concentrate Sample PoorBinding->OptimizeBinding OptimizeElution Optimize Elution: - Use Cleavable Linker - Denaturing Elution PoorElution->OptimizeElution

Caption: Troubleshooting logic for low yield in azido-protein purification.

References

improving solubility of 8-Azido-octanoyl-OSu in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Azido-octanoyl-OSu. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use this reagent in their experiments, with a focus on improving its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation and click chemistry.[1][2] It contains an azide group that can participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.[1][2] The OSu (N-hydroxysuccinimidyl) ester is a reactive group that forms stable amide bonds with primary amines, such as those found on proteins and peptides.[3]

Q2: Why is this compound difficult to dissolve in aqueous buffers?

Like many N-hydroxysuccinimide (NHS) esters, this compound is inherently hydrophobic and has poor solubility in water-based solutions. Forcing it to dissolve directly in aqueous buffers can lead to precipitation and low recovery of the active reagent.

Q3: What is the recommended method for dissolving this compound for use in aqueous reactions?

The recommended method is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution is then added in a small volume to the aqueous reaction buffer containing the molecule to be labeled. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10% (v/v), to avoid denaturing proteins or interfering with the reaction.

Q4: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. A slightly basic pH (around 8.3-8.5) is often recommended to ensure that the primary amines are deprotonated and thus nucleophilic enough to react with the ester.

Q5: How does pH affect the stability of this compound in aqueous solutions?

The NHS ester group is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates significantly, which competes with the desired amidation reaction. Therefore, it is critical to prepare the aqueous solution of the NHS ester immediately before use and to control the pH of the reaction mixture.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation upon adding the this compound stock solution to the aqueous buffer. The concentration of this compound is too high for the aqueous environment.- Lower the final concentration of the reagent in the reaction mixture.- Increase the volume of the aqueous buffer.- Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid dispersal.
The percentage of organic solvent in the final reaction mixture is too high.Ensure the final concentration of DMSO or DMF does not exceed 10% (v/v).
The aqueous buffer is too cold.Pre-warm the aqueous buffer to room temperature before adding the stock solution.
Low labeling or conjugation efficiency. The this compound has hydrolyzed.- Use anhydrous DMSO or DMF to prepare the stock solution.- Prepare the stock solution immediately before use.- Avoid repeated freeze-thaw cycles of the stock solution.
The pH of the reaction buffer is not optimal.Verify that the pH of the reaction buffer is between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
The buffer contains primary amines.Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Use phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers instead.
Inconsistent results between experiments. The activity of the this compound stock has decreased over time.Aliquot the solid reagent upon receipt and use a fresh aliquot for each experiment to ensure consistent reactivity.
Variations in reaction conditions.Standardize the reaction time, temperature, and concentrations for all experiments.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubility
Dimethyl sulfoxide (DMSO)10 mM
Dimethylformamide (DMF)Soluble (exact concentration not specified, but generally good for NHS esters)
Aqueous BuffersSparingly soluble to insoluble

Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pHHalf-life
7.04-5 hours
8.01 hour
8.5~30 minutes (estimated from data)
8.610 minutes
9.0Minutes

Note: The half-life data is for general NHS esters and may vary for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Equilibrate the Reagent: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weigh the Reagent: In a microcentrifuge tube, weigh out a precise amount of the solid reagent. The molecular weight of this compound is 282.30 g/mol . To prepare 100 µL of a 10 mM stock solution, you will need 0.2823 mg.

  • Add Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For 0.2823 mg, add 100 µL of anhydrous DMSO.

  • Dissolve the Reagent: Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Use Immediately: This stock solution should be used immediately for the best results. Do not store aqueous solutions of the reagent.

Protocol 2: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

  • Prepare the this compound Working Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Perform the Labeling Reaction:

    • Add a calculated amount of the 10 mM stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point.

    • Ensure that the final volume of DMSO does not exceed 10% of the total reaction volume.

    • Gently mix the reaction and incubate at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purify the Labeled Protein: Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct by dialysis or using a desalting column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagent Equilibrate and Weigh This compound solvent Add Anhydrous DMSO/DMF reagent->solvent stock Prepare 10 mM Stock Solution solvent->stock add Add Stock to Protein Solution (<10% Organic Solvent) stock->add protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein->add incubate Incubate at RT or 4°C add->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify

Caption: Experimental workflow for dissolving and using this compound.

troubleshooting_guide start Issue: Poor Solubility or Precipitation check_solvent Is the stock solution prepared in anhydrous DMSO or DMF? start->check_solvent use_anhydrous Use fresh, anhydrous organic solvent. check_solvent->use_anhydrous No check_concentration Is the final concentration too high? check_solvent->check_concentration Yes lower_concentration Lower the final reagent concentration. check_concentration->lower_concentration Yes check_organic_solvent Is the final organic solvent percentage >10%? check_concentration->check_organic_solvent No reduce_solvent Reduce the volume of the stock solution added. check_organic_solvent->reduce_solvent Yes check_mixing How was the stock solution added? check_organic_solvent->check_mixing No slow_addition Add stock solution dropwise while gently vortexing. check_mixing->slow_addition Quickly

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: Minimizing NHS Ester Hydrolysis in Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NHS ester labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize NHS ester hydrolysis and achieve optimal labeling efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a problem?

N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling biomolecules, such as proteins and antibodies, with tags like fluorescent dyes or biotin.[1][2] The reaction involves the formation of a stable amide bond between the NHS ester and a primary amine on the target molecule.[1][3] However, NHS esters are susceptible to a competing reaction called hydrolysis, where the ester is cleaved by water.[4] This renders the NHS ester inactive and unable to participate in the desired labeling reaction. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline. This competing hydrolysis reaction can lead to lower conjugation efficiency and reduced yields of the labeled product.

Q2: What is the optimal pH for NHS ester labeling reactions?

The pH of the reaction buffer is a critical factor for successful NHS ester coupling. The optimal pH range is a compromise between maximizing the reactivity of the primary amines on the biomolecule and minimizing the rate of NHS ester hydrolysis. For most protein and biomolecule labeling applications, a pH range of 7.2 to 8.5 is recommended. Within this range, a sufficient number of primary amines are deprotonated and available for reaction, while the rate of hydrolysis is manageable. At pH values below 7.2, the primary amines are protonated and less reactive. Conversely, at pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, which can lead to lower labeling efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.

Q3: Which buffers should I use for my NHS ester labeling reaction?

The choice of buffer is critical to avoid unwanted side reactions. Amine-free buffers are essential as buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target biomolecule for reaction with the NHS ester. This competition will significantly reduce your labeling efficiency.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

  • 0.1 M sodium bicarbonate

  • 0.1 M sodium phosphate

If your protein is in a buffer containing primary amines, a buffer exchange step using dialysis or a desalting column is necessary before initiating the labeling reaction.

Q4: How do temperature and reaction time affect the labeling reaction?

Temperature and incubation time are important parameters to control in NHS ester labeling reactions. Reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C. Lower temperatures, such as 4°C, can help to minimize the hydrolysis of the NHS ester, but may require a longer incubation time to achieve sufficient labeling. Conversely, performing the reaction at room temperature can increase the reaction rate, but also accelerates the competing hydrolysis reaction. The optimal temperature and time should be determined empirically for each specific protein and label combination.

Q5: How should I prepare and store my NHS ester reagents?

NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation of moisture onto the reagent, it is crucial to allow the vial to equilibrate to room temperature before opening. For NHS esters that are not readily soluble in water, they should be dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best practice to prepare fresh solutions for each experiment to ensure maximum reactivity. Stock solutions of NHS esters in anhydrous DMSO or DMF can be stored for a limited time in small aliquots at -20°C.

Troubleshooting Guide

Issue: Low Labeling Efficiency or Low Degree of Labeling (DOL)

Low labeling efficiency is a common problem in NHS ester reactions. The following troubleshooting guide will help you identify and address the potential causes.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_ph Verify Buffer pH (7.2 - 8.5) start->check_ph check_buffer Check for Amine-Containing Buffers (e.g., Tris, Glycine) check_ph->check_buffer Correct solution_ph Adjust pH to 8.3-8.5 check_ph->solution_ph Incorrect check_reagent Assess NHS Ester Activity check_buffer->check_reagent Absent solution_buffer Buffer Exchange to Amine-Free Buffer check_buffer->solution_buffer Present check_concentration Evaluate Reactant Concentrations check_reagent->check_concentration Active solution_reagent Use Fresh/Properly Stored NHS Ester check_reagent->solution_reagent Inactive check_conditions Review Reaction Conditions (Temp & Time) check_concentration->check_conditions Optimal solution_concentration Increase Protein and/or NHS Ester Concentration check_concentration->solution_concentration Too Low solution_conditions Optimize Incubation Time and Temperature (e.g., 4°C Overnight) check_conditions->solution_conditions Suboptimal end Successful Labeling check_conditions->end Optimal solution_ph->end solution_buffer->end solution_reagent->end solution_concentration->end solution_conditions->end ReactionMechanism cluster_main NHS Ester Labeling cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) reagents Protein-NH₂ + Label-NHS aminolysis_product Protein-NH-CO-Label (Stable Amide Bond) reagents->aminolysis_product pH 7.2-8.5 hydrolysis_product Label-COOH (Inactive Carboxylic Acid) reagents->hydrolysis_product H₂O nhs + NHS nhs2 + NHS ExperimentalWorkflow prep_protein 1. Prepare Protein (Amine-Free Buffer) reaction 3. Labeling Reaction (Optimized pH, Temp, Time) prep_protein->reaction prep_nhs 2. Prepare NHS Ester (Anhydrous Solvent) prep_nhs->reaction quench 4. Quench Reaction (Optional) reaction->quench purify 5. Purify Conjugate quench->purify analyze 6. Analyze Labeled Protein purify->analyze

References

Technical Support Center: Troubleshooting High Background in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background signals in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of high background in SPAAC reactions?

High background in SPAAC reactions can stem from several factors, broadly categorized as non-specific binding of reagents, inherent reactivity of the cyclooctyne, and impurities in the reagents. Specifically, these include:

  • Non-specific binding: The cyclooctyne-containing probe or the detection reagent may bind to cellular components or surfaces through hydrophobic or electrostatic interactions.

  • Side reactions: Strained alkynes can react with nucleophiles other than azides, a common issue being the thiol-yne side reaction with free cysteine residues in proteins[1][2].

  • Impure reagents: Starting materials, particularly the cyclooctyne and azide reagents, may contain fluorescent impurities or byproducts that contribute to the background signal[3].

  • Suboptimal reaction conditions: Inappropriate reaction time, temperature, or reagent concentrations can lead to increased background[3][4].

  • Autofluorescence: In biological samples, endogenous fluorophores can contribute to the background signal.

Q2: I am observing high background in my cell labeling experiment. How can I determine the source of the non-specific signal?

To systematically identify the source of high background, it is crucial to include proper controls in your experiment. A key control is an "azide-negative" sample, where the cells are not treated with the azide-modified metabolic precursor but are still subjected to the cyclooctyne probe and detection reagents.

  • If the azide-negative control shows a high background, the issue is likely with the cyclooctyne probe or the detection steps, indicating non-specific binding or impurities in the probe.

  • If the azide-negative control has low background, but the experimental sample has high background, the issue might be related to the azide incorporation or a reaction between the cyclooctyne and a cellular component that is more prevalent after metabolic labeling.

Q3: How can I reduce non-specific binding of my cyclooctyne probe?

Several strategies can be employed to minimize non-specific binding:

  • Blocking: Before adding the cyclooctyne probe, incubate your sample with a blocking agent. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk. For cell-based assays, serum from the same species as the secondary antibody can be used.

  • Adjusting Buffer Conditions:

    • pH: Modifying the buffer pH can alter the charge of biomolecules and surfaces, potentially reducing electrostatic interactions.

    • Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can shield charged interactions.

  • Adding Surfactants: Low concentrations of a non-ionic surfactant, such as Tween-20, can help disrupt hydrophobic interactions.

  • Washing: Increase the number and duration of washing steps after incubation with the probe to remove unbound reagents more effectively.

Q4: I suspect a thiol-yne side reaction is causing my high background. How can I confirm and mitigate this?

The reaction of strained alkynes with free thiols on cysteine residues is a known cause of azide-independent labeling.

  • Confirmation: The most direct way to confirm a thiol-yne side reaction is through mass spectrometry (LC-MS). You would look for a mass addition to your protein of interest corresponding to the mass of the cyclooctyne reagent in an azide-negative control.

  • Mitigation: The most effective strategy is to block the free thiols before adding the cyclooctyne reagent. This can be accomplished by pre-treating your sample with a thiol-reactive alkylating agent like iodoacetamide (IAM).

Q5: Could the purity of my reagents be the problem? How should I address this?

Yes, impure starting materials are a common source of high background.

  • Characterization: The purity of your cyclooctyne and azide reagents should be verified before use. Techniques like HPLC, NMR, or mass spectrometry can be used for this purpose.

  • Purification: If impurities are detected, purify the reagents. For example, reverse-phase HPLC can be effective for separating small molecule impurities from your azide or cyclooctyne compounds. Solvents used in the reaction should also be of high purity.

Quantitative Data Summary

Optimizing reaction parameters is critical for minimizing background. The following tables provide a summary of key quantitative data to consider.

Table 1: Recommended Starting Concentrations for SPAAC Reagents

Reagent ComponentRecommended Molar Excess/ConcentrationNotes
Azide-modified molecule2- to 5-fold molar excess over the cyclooctyneThis is a general recommendation and may need to be optimized for specific applications.
Cyclooctyne Probe (in vitro)10-20 fold molar excess to the antibodyFor antibody conjugation using an NHS ester.
Cyclooctyne Probe (cell labeling)3-100 µMOptimal concentrations can be cell-type and probe dependent. A titration experiment is recommended.

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

Buffer (at pH 7)Relative Reaction RateReference
HEPESHighest
DMEMHigh
RPMIModerate
PBSLowest
pH Trend Higher pH generally increases reaction rates (except in HEPES)

Experimental Protocols

Protocol 1: Iodoacetamide (IAM) Blocking of Free Thiols

This protocol is designed to block free cysteine residues on proteins to prevent thiol-yne side reactions with strained alkynes.

  • Sample Preparation: Prepare your protein sample in a suitable buffer (e.g., PBS).

  • Reduction (Optional but Recommended): To ensure all accessible thiols are in a reduced state, treat the sample with 10 mM dithiothreitol (DTT) for 30 minutes at room temperature.

  • DTT Removal: Remove DTT using a desalting column or through buffer exchange. This step is critical as DTT itself will react with IAM.

  • IAM Incubation: Add a freshly prepared solution of iodoacetamide to the protein sample to a final concentration of 90 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol.

  • Removal of Excess IAM: Remove unreacted IAM using a desalting column or dialysis.

  • Proceed with SPAAC Reaction: Your sample is now ready for the addition of the azide or cyclooctyne reagent.

Protocol 2: General Workflow for Reducing Non-Specific Binding in Cell Staining

  • Cell Fixation and Permeabilization: Fix and permeabilize your cells as required by your experimental protocol.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells in a blocking buffer for 1 hour at room temperature. A common blocking buffer is 1-3% BSA in PBS with 0.1% Tween-20.

  • SPAAC Reaction: Perform the SPAAC reaction by incubating the cells with the cyclooctyne-fluorophore conjugate at the optimized concentration and time.

  • Washing: Wash the cells three to five times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound probe.

  • Counterstaining and Mounting: Proceed with any counterstaining (e.g., DAPI) and mount the coverslips for imaging.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting high background in SPAAC reactions.

SPAAC_Troubleshooting start High Background Observed control Run Azide-Negative Control (Sample + Cyclooctyne, no Azide) start->control decision1 High Background in Azide-Negative Control? control->decision1 path1_1 Check Reagent Purity (HPLC, Mass Spec) decision1->path1_1 Yes path2_1 Optimize Reaction Conditions (Time, Temp, Concentration) decision1->path2_1 No decision2 Problem Resolved? end_success Problem Resolved decision2->end_success Yes end_fail Contact Technical Support decision2->end_fail No decision3 Problem Resolved? decision3->end_success Yes decision3->end_fail No path1_2 Optimize Blocking & Washing (BSA, Tween-20, Buffer) path1_1->path1_2 path1_3 Consider Thiol-Yne Side Reaction path1_2->path1_3 path1_4 Implement IAM Pre-treatment path1_3->path1_4 path1_4->decision2 path2_2 Evaluate Azide Labeling Efficiency path2_1->path2_2 path2_2->decision3

Caption: Troubleshooting workflow for high background in SPAAC.

References

Technical Support Center: Optimizing Reagent Concentrations for 8-Azido-octanoyl-OSu Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your click chemistry experiments using 8-Azido-octanoyl-OSu. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the two key stages of the process: the initial NHS ester reaction to introduce the azide group, and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Part 1: NHS Ester Reaction with this compound

Q1: What is the optimal pH for reacting this compound with my primary amine-containing molecule (e.g., protein, peptide)?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2] Within this range, the primary amine groups are sufficiently deprotonated to be effective nucleophiles. A pH below 7.2 can lead to protonated, unreactive amines, while a pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester, which competes with the desired conjugation reaction.[1][2]

Q2: Which buffers are compatible with the NHS ester reaction?

Compatible buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[1] It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester, reducing conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step is necessary prior to starting the reaction.

Q3: How should I prepare and handle the this compound reagent?

NHS esters like this compound are moisture-sensitive. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: What is the recommended source of copper for the click reaction?

A common and cost-effective method is to use Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate. This generates the active Cu(I) catalyst in situ. Pre-made Cu(I) salts can be used but are more susceptible to oxidation.

Q2: Why is a ligand necessary, and which one should I use?

Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing oxidative damage to sensitive substrates, and accelerating the reaction rate. For aqueous reactions, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.

Q3: What are the typical starting concentrations for the click chemistry reagents?

The following table provides a general starting point for reagent concentrations. These should be optimized for your specific system.

ReagentTypical Starting ConcentrationMolar Ratio (relative to limiting reagent)
Azide-modified Molecule1 - 10 mg/mL1
Alkyne-containing Molecule-1.5 - 10
CuSO₄50 - 200 µM0.1 - 1
Ligand (e.g., THPTA)250 - 1000 µM0.5 - 5 (5:1 ratio to Copper)
Sodium Ascorbate1 - 5 mM10 - 50

Q4: My click reaction is not working. What are the common causes of low or no product yield?

Several factors can contribute to low or no product yield in a CuAAC reaction:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation by dissolved oxygen. Ensure your solutions are degassed and consider working under an inert atmosphere.

  • Insufficient Reducing Agent: Sodium ascorbate degrades over time. Always use a freshly prepared solution.

  • Incorrect Reagent Ratios: The ratio of ligand to copper is important, with a 5:1 ratio often recommended to protect biomolecules.

  • Reactant Accessibility: The azide or alkyne groups on large biomolecules may be sterically hindered.

Troubleshooting Guides

Troubleshooting Low Yield in NHS Ester Reaction
ProblemPossible CauseRecommended Solution
Low Conjugation Efficiency Hydrolyzed NHS ester: The this compound has been exposed to moisture.Prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH: The pH is too low (amines are protonated) or too high (NHS ester hydrolysis is rapid).Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.
Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with your target molecule.Perform a buffer exchange into a non-amine-containing buffer such as PBS or HEPES.
Insufficient molar excess of NHS ester: The ratio of NHS ester to your molecule is too low.Increase the molar excess of the this compound. A titration experiment may be necessary to find the optimal ratio.
Troubleshooting Low Yield in CuAAC Reaction
ProblemPossible CauseRecommended Solution
Low or No Product Formation Catalyst (Cu(I)) Oxidation: Exposure to oxygen has rendered the copper catalyst inactive.Degas all solutions thoroughly before starting the reaction. Capping the reaction vessel can help minimize oxygen exposure.
Degraded Sodium Ascorbate: The reducing agent is no longer active.Always prepare a fresh solution of sodium ascorbate immediately before use. Use an excess of sodium ascorbate (e.g., 2-5 equivalents relative to CuSO₄).
Suboptimal Copper Concentration: The catalyst concentration may be too low.Systematically increase the concentration of CuSO₄ in small increments (e.g., from 100 µM to 500 µM).
Ligand Issues: An inappropriate ligand is being used, or the ligand-to-copper ratio is incorrect.Use a water-soluble ligand like THPTA for aqueous reactions. Maintain a ligand-to-copper ratio of approximately 5:1.
Inhibited by Buffer Components: Some buffers can interfere with the reaction.If buffer interference is suspected, consider switching to a different buffering agent (e.g., from TRIS to HEPES).
Protein Precipitation High Copper Concentration: High concentrations of copper can lead to the degradation of sensitive functional groups.Reduce the copper catalyst concentration and consider increasing the reaction time to compensate.
Oxidative Damage: Reactive oxygen species generated in the presence of copper and ascorbate can damage biomolecules.The use of a stabilizing ligand like THPTA is highly recommended to protect sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Buffer Exchange: Ensure your protein (or other amine-containing molecule) is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5. The recommended protein concentration is 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a molar excess of the this compound stock solution to your protein solution while gently vortexing. The optimal molar ratio should be determined empirically, but a starting point of a 10- to 20-fold molar excess is common.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove the excess, unreacted this compound and byproducts using dialysis or a desalting column.

Protocol 2: General Procedure for CuAAC Reaction
  • Prepare Stock Solutions:

    • Azide-modified molecule in a suitable buffer (from Protocol 1).

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

    • 20 mM CuSO₄ in water.

    • 50 mM Ligand (e.g., THPTA) in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified molecule and the alkyne-containing molecule to the desired final concentrations in the reaction buffer.

  • Catalyst Premix: In a separate tube, combine the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often recommended.

  • Add Catalyst: Add the catalyst premix to the reaction tube containing the azide and alkyne.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature, protected from light, for 1-4 hours.

  • Analysis: The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

Visualizations

experimental_workflow cluster_0 Part 1: NHS Ester Reaction cluster_1 Part 2: CuAAC Reaction Buffer_Exchange Buffer Exchange (Amine-free, pH 7.2-8.5) NHS_Ester_Prep Prepare this compound (in anhydrous DMSO/DMF) Conjugation Conjugation Reaction Buffer_Exchange->Conjugation NHS_Ester_Prep->Conjugation Purification_1 Purification (Dialysis / Desalting) Conjugation->Purification_1 Reaction_Setup Reaction Setup (Add Azide-Molecule & Alkyne) Purification_1->Reaction_Setup Reagent_Prep Prepare Click Reagents (Alkyne, CuSO4, Ligand, Ascorbate) Catalyst_Addition Add Catalyst Premix (CuSO4 + Ligand) Reagent_Prep->Catalyst_Addition Reaction_Setup->Catalyst_Addition Initiation Initiate with Sodium Ascorbate Catalyst_Addition->Initiation Incubation_2 Incubation (Room Temp, 1-4h) Initiation->Incubation_2 Analysis Analysis (LC-MS, SDS-PAGE) Incubation_2->Analysis

Caption: Workflow for labeling with this compound and subsequent click chemistry.

signaling_pathway cluster_nhs NHS Ester Reaction cluster_click CuAAC Reaction Protein_NH2 Protein-NH2 Azido_Protein Azido-Protein Protein_NH2->Azido_Protein pH 7.2-8.5 Azido_OSu This compound Azido_OSu->Azido_Protein NHS NHS byproduct Azido_Protein_2 Azido-Protein Azido_Protein->Azido_Protein_2 To Click Reaction Alkyne Alkyne-Molecule Triazole Triazole Product Alkyne->Triazole CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Triazole Catalysis Azido_Protein_2->Triazole

Caption: Chemical transformations in the two-step labeling process.

References

effect of pH on 8-Azido-octanoyl-OSu labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Azido-octanoyl-OSu labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond. The azide group is a bioorthogonal handle that can be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules, like fluorescent dyes or biotin.[1][2]

Q2: What is the optimal pH for labeling with this compound?

The optimal pH for reacting NHS esters with primary amines is in the range of 7.2 to 8.5.[3] A slightly alkaline pH (8.0-8.5) is often recommended to ensure that a sufficient amount of the primary amines on the target molecule are deprotonated and therefore nucleophilic enough to react with the NHS ester.[1][4]

Q3: How does pH affect the labeling efficiency?

The pH of the reaction buffer is a critical factor that influences two competing reactions:

  • Amine Reactivity: At a pH below their pKa, primary amines are protonated (-NH3+) and are not reactive towards the NHS ester. As the pH increases, more amines become deprotonated (-NH2), increasing the rate of the desired labeling reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive. The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, the optimal pH is a compromise that maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis. For most applications, a pH of 8.3-8.5 provides the best balance for efficient labeling.

Q4: Which buffers should I use for the labeling reaction?

Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible with NHS ester reactions. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.

Q5: How should I store and handle this compound?

This compound, like other NHS esters, is sensitive to moisture. It should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is best to prepare solutions of the reagent fresh for each experiment. If a stock solution in an anhydrous organic solvent like DMSO or DMF is prepared, it should be used immediately or stored under anhydrous conditions at a low temperature.

Data Presentation

The efficiency of labeling with this compound is a balance between the rate of the desired amidation reaction and the competing hydrolysis of the NHS ester. The following tables summarize the effect of pH on these two critical parameters.

Table 1: Effect of pH on the Half-life of NHS Ester Hydrolysis

This table illustrates the stability of a typical NHS ester at different pH values. The half-life is the time it takes for 50% of the reactive NHS ester to be hydrolyzed by water.

pHTemperatureHalf-life of NHS EsterReference
7.00°C4-5 hours
8.0Room Temp.210 minutes
8.5Room Temp.180 minutes
8.64°C10 minutes
9.0Room Temp.125 minutes

Table 2: Impact of pH on Amidation Reaction Rate and Final Product Yield

This table shows how the rate of the desired reaction with an amine and the final yield of the labeled product are influenced by the reaction pH.

pHAmidation Half-life (t1/2)Final Amide YieldReference
8.080 minutes80-85%
8.520 minutes80-85%
9.010 minutes87-92%

Note: The data in these tables are based on studies of NHS esters and may vary slightly for this compound under specific experimental conditions.

Experimental Protocols

Detailed Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined experimentally.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight on ice.

  • Quench the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

If you are observing a poor yield of your azide-labeled protein, consider the following potential causes and solutions:

  • Incorrect Buffer:

    • Question: Is your protein in a buffer containing primary amines like Tris or glycine?

    • Answer: These buffers will compete with your protein for the NHS ester. You must perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or HEPES before starting the labeling reaction.

  • Suboptimal pH:

    • Question: What is the pH of your reaction buffer?

    • Answer: The pH should be within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will lead to rapid hydrolysis of the this compound. Verify the pH of your buffer.

  • Hydrolyzed Reagent:

    • Question: How was the this compound stored and handled?

    • Answer: NHS esters are moisture-sensitive. Ensure the reagent was stored in a desiccated environment and allowed to warm to room temperature before opening to prevent condensation. Always prepare fresh solutions of the reagent in anhydrous DMSO or DMF immediately before use.

  • Low Protein Concentration:

    • Question: What is the concentration of your protein in the reaction?

    • Answer: The competing hydrolysis reaction is more significant in dilute protein solutions. If possible, increase the concentration of your protein to favor the labeling reaction.

Visualizations

Chemical_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein-NH2 (Primary Amine) Labeled_Protein Azide-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Reaction NHS_Ester This compound NHS_Ester->Labeled_Protein pH pH 8.3-8.5 NHS N-hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound with a primary amine on a protein.

Troubleshooting_Workflow Start Low Labeling Efficiency CheckBuffer Is buffer amine-free (e.g., no Tris)? Start->CheckBuffer CheckpH Is pH between 7.2 and 8.5? CheckBuffer->CheckpH Yes BufferExchange Perform buffer exchange CheckBuffer->BufferExchange No CheckReagent Was reagent handled under anhydrous conditions? CheckpH->CheckReagent Yes AdjustpH Adjust buffer pH CheckpH->AdjustpH No CheckConcentration Is protein concentration >1 mg/mL? CheckReagent->CheckConcentration Yes UseFreshReagent Use fresh reagent CheckReagent->UseFreshReagent No IncreaseConcentration Increase protein concentration CheckConcentration->IncreaseConcentration No Success Re-run Experiment CheckConcentration->Success Yes BufferExchange->Success AdjustpH->Success UseFreshReagent->Success IncreaseConcentration->Success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Validation & Comparative

Validating 8-Azido-octanoyl-OSu Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for elucidating protein function, interactions, and localization. The use of bioorthogonal chemical reporters, such as azides, allows for the selective modification of proteins, which can then be tagged with probes for enrichment, visualization, or mass spectrometry-based identification. 8-Azido-octanoyl-OSu is a popular reagent for introducing an azide group onto proteins through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, such as the side chain of lysine residues and the N-terminus of the protein.

This guide provides an objective comparison of validating protein labeling using this compound with alternative approaches, supported by experimental data and detailed methodologies. The focus is on mass spectrometry-based validation, which offers high sensitivity and specificity for confirming covalent modification.

Performance Comparison of Amine-Reactive Azide Labeling Reagents

The choice of an amine-reactive azide-labeling reagent can impact downstream analysis. While this compound is effective, alternatives with different spacer arms, such as those containing polyethylene glycol (PEG), can offer advantages in terms of solubility and reduced non-specific binding. Here, we compare this compound with a common alternative, Azido-PEG4-NHS ester.

FeatureThis compoundAzido-PEG4-NHS Ester
Reactive Group N-Hydroxysuccinimide (NHS) esterN-Hydroxysuccinimide (NHS) ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Spacer Arm C8 alkyl chainPEG4 (hydrophilic)
Solubility Less soluble in aqueous buffers, requires co-solvents like DMSO or DMF.More soluble in aqueous buffers.
Potential for Non-Specific Binding The hydrophobic octanoyl chain may increase non-specific hydrophobic interactions.The hydrophilic PEG spacer can reduce non-specific binding.
Cell Permeability The hydrophobic nature may facilitate cell permeability.Generally considered less cell-permeable.
Downstream Detection Azide group for click chemistry.Azide group for click chemistry.

Mass Spectrometry Validation Strategies

There are two primary mass spectrometry-based strategies to confirm the successful labeling of proteins with this compound: intact mass analysis and bottom-up proteomics (peptide analysis).[1]

FeatureIntact Mass AnalysisBottom-Up Proteomics (Peptide Analysis)
Primary Goal Confirms if the protein has been labeled and determines the degree of labeling (number of labels per protein).Identifies the specific site(s) of azide incorporation on the protein sequence.[1]
Methodology The mass of the entire, labeled protein is measured. A mass shift corresponding to the 8-Azido-octanoyl group confirms incorporation.The labeled protein is digested (e.g., with trypsin), and the resulting peptides are analyzed. Azide-containing peptides are identified by their mass shift.[1]
Information Provided Stoichiometry of labeling (e.g., how many labels per molecule).[1]Precise location of the modification on the amino acid sequence.[1]
Sensitivity Generally lower, can be challenging for large proteins or complex mixtures.High sensitivity, especially when coupled with enrichment strategies.
Sample Complexity Best suited for purified or simple mixtures of biomolecules.Ideal for highly complex samples, such as whole-cell lysates.
Instrumentation Requires high-resolution mass spectrometers capable of analyzing large molecules (e.g., ESI-Q-TOF, Orbitrap).Standard proteomics platforms (e.g., LC-MS/MS systems like Orbitrap or ion trap) are well-suited.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare Azido-NHS Ester Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Validation: Proceed with mass spectrometry analysis (Protocol 3 or 4).

Protocol 2: Click Chemistry for Biotin Tagging of Azide-Labeled Protein

This protocol outlines the attachment of a biotin tag to the azide-labeled protein via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for subsequent enrichment.

Materials:

  • Azide-labeled protein from Protocol 1

  • Biotin-Alkyne

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Click-iT® Reaction Cocktail: For a 1 mL reaction, combine:

    • 750 µL of PBS

    • 20 µL of 50 mM CuSO₄

    • 40 µL of 50 mM THPTA ligand

    • 20 µL of 10 mM Biotin-Alkyne probe

    • 50 µL of 500 mM Sodium Ascorbate (freshly prepared)

  • Click Reaction: Add the prepared Click-iT® reaction cocktail to the azide-labeled protein. Incubate for 1 hour at room temperature.

  • Protein Precipitation (Optional): Precipitate the protein to remove excess click chemistry reagents.

  • Enrichment: The biotin-tagged proteins can now be enriched using streptavidin-coated beads.

Protocol 3: Intact Mass Analysis by Mass Spectrometry

Procedure:

  • Sample Preparation: Dilute the labeled protein from Protocol 1 in a solution compatible with electrospray ionization (e.g., 0.1% formic acid in water/acetonitrile).

  • Mass Spectrometry Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the protein. The mass increase corresponds to the number of 8-Azido-octanoyl groups added.

Protocol 4: Bottom-Up Proteomics Analysis by LC-MS/MS

Procedure:

  • Protein Digestion: Denature, reduce, and alkylate the biotin-tagged and enriched protein from Protocol 2. Digest the protein into peptides using trypsin.

  • Peptide Desalting: Desalt the peptide mixture using a C18 desalting spin column.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify the protein and the modified peptides. The mass of the 8-azido-octanoyl group plus the biotin-alkyne tag will be present on modified lysine residues or the N-terminus.

Visualizing the Workflow

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Biotin Tagging (Click Chemistry) cluster_ms Step 3: Mass Spectrometry Validation Protein Protein of Interest Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein NHS Ester Reaction (pH 8.3) Reagent This compound Reagent->Labeled_Protein Biotin_Labeled_Protein Biotin-Tagged Protein Labeled_Protein->Biotin_Labeled_Protein CuAAC Reaction Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Biotin_Labeled_Protein Intact_MS Intact Mass Analysis Biotin_Labeled_Protein->Intact_MS Bottom_Up_MS Bottom-Up Proteomics (LC-MS/MS) Biotin_Labeled_Protein->Bottom_Up_MS Tryptic Digest & Enrichment

Workflow for validating this compound labeling.

validation_logic cluster_intact Intact Mass Analysis cluster_bottomup Bottom-Up Proteomics Start Start: Labeled Protein Sample Intact_MS Measure Intact Mass Start->Intact_MS Digestion Tryptic Digestion Start->Digestion Deconvolution Deconvolute Spectrum Intact_MS->Deconvolution Mass_Shift Observe Mass Shift? Deconvolution->Mass_Shift Result_Intact Determine Degree of Labeling Mass_Shift->Result_Intact Yes LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS DB_Search Database Search LC_MSMS->DB_Search Modified_Peptide Identify Modified Peptides? DB_Search->Modified_Peptide Result_BottomUp Identify Labeling Sites Modified_Peptide->Result_BottomUp Yes

Decision logic for mass spectrometry validation.

References

A Researcher's Guide to Amine-Reactive Crosslinkers: Comparing 8-Azido-octanoyl-OSu with Other NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a foundational technique. N-Hydroxysuccinimide (NHS) esters are among the most prevalent reagents for this purpose, valued for their ability to efficiently react with primary amines on proteins—such as the ε-amine of lysine residues and the N-terminus—to form stable amide bonds.[1][2][3] This guide provides an objective comparison of 8-Azido-octanoyl-OSu, a bifunctional crosslinker, with other common classes of NHS esters, supported by performance data and detailed experimental protocols.

This compound is distinguished by its dual functionality: an amine-reactive NHS ester at one end and a bioorthogonal azide group at the other, separated by an eight-carbon alkyl spacer.[4][5] The azide group enables subsequent, highly specific covalent modification via "click chemistry," allowing for a versatile two-step labeling strategy. The selection of an appropriate NHS ester, however, depends critically on experimental goals, including desired solubility, spacer length, and the nature of the secondary reactive group.

Performance Comparison of NHS Esters

The choice of an NHS ester involves a trade-off between solubility, reactivity, stability, and the functional requirements of the application. Key alternatives to a standard alkyl-azide NHS ester like this compound include those with enhanced water solubility (Sulfo-NHS esters), different spacer arm characteristics (e.g., polyethylene glycol), or different terminal groups (e.g., biotin for affinity purification, maleimides for sulfhydryl targeting).

Data Presentation

The tables below summarize the physicochemical and reactive properties of this compound alongside representative examples of other NHS ester classes.

Table 1: Physicochemical Properties of Selected NHS Esters

Reagent Name Molecular Weight ( g/mol ) Spacer Arm Length (Å) Spacer Characteristics Solubility Terminal Functional Group
This compound 284.29 12.5 C8 Alkyl, Hydrophobic Organic (DMSO, DMF) Azide
Succinimidyl 6-azidohexanoate 254.24 9.7 C6 Alkyl, Hydrophobic Organic (DMSO, DMF) Azide
Sulfo-NHS-Azide 305.22 4.7 C2 Alkyl, Hydrophilic Aqueous Azide
NHS-PEG4-Azide 416.40 17.9 PEG4, Hydrophilic Aqueous, Organic Azide
Biotin-NHS 341.38 13.5 C5 Alkyl Organic (DMSO, DMF) Biotin

| Sulfo-SMCC | 436.37 | 8.3 | C6 Alkyl + Cyclohexane, Rigid | Aqueous | Maleimide |

Table 2: Reactivity and Stability of NHS vs. Sulfo-NHS Esters

Property NHS Esters (e.g., this compound) Sulfo-NHS Esters
Optimal Reaction pH 7.2 - 8.5 7.2 - 8.5
Half-life at pH 7.0, 4°C 4 - 5 hours Generally more stable than NHS esters
Half-life at pH 8.6, 4°C ~10 minutes Hydrolysis rate increases significantly with pH
Solubility Low in aqueous buffers; requires co-solvents (DMSO/DMF). High in aqueous buffers.
Membrane Permeability Permeable Impermeable

| Key Advantages | Can label intracellular proteins. | Ideal for cell surface labeling; reduces protein aggregation issues. |

Visualization of Mechanisms and Workflows

// Nodes Protein [label="Protein-NH₂\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; NHS_Ester [label="R-CO-O-NHS\n(Azido-NHS Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral\nIntermediate", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Protein-NH-CO-R\n(Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leaving_Group [label="N-Hydroxysuccinimide\n(Leaving Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Protein -> Intermediate [label="Nucleophilic Attack", color="#4285F4", fontcolor="#202124"]; NHS_Ester -> Intermediate [color="#4285F4"]; Intermediate -> Product [label="Collapse", color="#34A853", fontcolor="#202124"]; Intermediate -> Leaving_Group [label="Release", color="#EA4335", fontcolor="#202124"]; } caption: Reaction of an NHS ester with a primary amine.

// Nodes Start [label="Start:\nProtein Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Labeling\nAdd Azido-NHS Ester\n(pH 7.2-8.5, 1-4h RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify1 [label="Purification\n(Desalting Column)\nRemove excess ester", fillcolor="#FBBC05", fontcolor="#202124"]; Azide_Protein [label="Azide-Labeled\nProtein", shape="ellipse", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Click Reaction\nAdd Alkyne-Probe, CuSO₄,\nAscorbate (CuAAC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Final Conjugate", shape="ellipse", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Purify1; Purify1 -> Azide_Protein; Azide_Protein -> Step2; Step2 -> Final_Product; } caption: Two-step protein labeling via click chemistry.

// Nodes Goal [label="What is the experimental goal?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Improve water solubility?\nAvoid protein aggregation?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; Distance [label="Bridge a large distance?\nMaintain protein function?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; Function [label="Introduce a specific function?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"];

Sulfo [label="Use a Sulfo-NHS Ester", shape="box", style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; PEG [label="Use a PEGylated (PEGn) Spacer", shape="box", style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkyl [label="Use a standard Alkyl Spacer\n(e.g., this compound)", shape="box", style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Click [label="Use an Azide/Alkyne-NHS Ester\n(e.g., this compound)", shape="box", style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Affinity [label="Use a Biotin-NHS Ester", shape="box", style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; SH_Link [label="Use a Maleimide-NHS Ester", shape="box", style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Goal -> Solubility [label="Solubility"]; Goal -> Distance [label="Spacing"]; Goal -> Function [label="Functionality"];

Solubility -> Sulfo [label="Yes"]; Solubility -> Alkyl [label="No"];

Distance -> PEG [label="Yes"]; Distance -> Alkyl [label="No"];

Function -> Click [label="Click Chemistry"]; Function -> Affinity [label="Affinity Tagging"]; Function -> SH_Link [label="Sulfhydryl\nCrosslinking"]; } caption: Logic for selecting an appropriate NHS ester.

Experimental Protocols

The following protocols provide a general framework for protein modification. Optimal conditions, such as the molar excess of the NHS ester, may need to be determined empirically for specific proteins.

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol describes the covalent attachment of an azide handle to a protein of interest.

  • Reagent Preparation:

    • Equilibrate the protein of interest into an amine-free buffer (e.g., PBS, Borate, or Bicarbonate buffer) at a pH between 7.2 and 8.5. A common choice is 0.1 M sodium bicarbonate, pH 8.3. Avoid buffers containing primary amines, such as Tris.

    • Prepare a protein solution at a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution. A 10- to 20-fold molar excess of the ester over the protein is a common starting point.

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

    • Remove unreacted NHS ester and the N-hydroxysuccinimide byproduct using a desalting column (e.g., gel filtration) or dialysis, exchanging the labeled protein into a suitable storage buffer.

Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the "click" conjugation of an alkyne-containing molecule (e.g., a fluorophore) to the azide-labeled protein.

  • Reagent Preparation (Prepare fresh):

    • Alkyne Probe: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in water. This is the reducing agent that generates the active Cu(I) catalyst.

    • Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water. The ligand protects the protein from copper-induced damage and enhances reaction efficiency.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne probe (use a 2-5 fold molar excess over the protein).

    • Add the THPTA ligand to a final concentration of 1 mM.

    • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification:

    • Purify the final fluorescently labeled protein conjugate using a desalting column or dialysis to remove copper, excess reagents, and unreacted probe.

    • Characterize the final product by measuring the protein concentration (A280) and determining the degree of labeling via the probe's absorbance. Store the conjugate under appropriate conditions, protected from light.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for Bioconjugation with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Click Chemistry Approach

In the realm of bioconjugation, the precise and efficient coupling of molecules is paramount. "Click chemistry," a class of reactions known for their reliability, specificity, and high yields, has become an indispensable tool. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most prominent methods for ligating biomolecules. This guide provides an objective comparison of CuAAC and SPAAC for the bioconjugation of proteins pre-functionalized with an azide handle using 8-Azido-octanoyl-OSu, a common amine-reactive labeling reagent.

The selection between CuAAC and SPAAC is a critical decision that hinges on the specific experimental context, balancing the need for reaction speed and efficiency against the constraints of biocompatibility. This guide presents a data-driven comparison, detailed experimental protocols, and visualizations to inform the selection of the most appropriate strategy for your research needs.

At a Glance: Key Differences Between CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[1]No catalyst is needed; the reaction is driven by ring strain.
Biocompatibility Potentially cytotoxic due to the copper catalyst, which can limit in vivo applications without the use of protective ligands.[2]Generally considered highly biocompatible and well-suited for live cell and in vivo studies.
Reaction Kinetics Typically very fast, with second-order rate constants in the range of 10 to 10⁴ M⁻¹s⁻¹.Generally slower than CuAAC, with rates highly dependent on the specific cyclooctyne used.
Reactants Requires a terminal alkyne.Requires a strained cyclooctyne (e.g., DBCO, BCN).
Side Reactions Copper ions can generate reactive oxygen species (ROS), which may damage biomolecules.Some strained alkynes can exhibit off-target reactivity with thiols.
Cost Reagents such as terminal alkynes and copper salts are generally more affordable.Strained cyclooctynes can be significantly more expensive.

Quantitative Performance: A Data-Driven Comparison

In this study, proteins in cell lysates metabolically labeled with azido sugars were subsequently tagged with a biotin probe using either CuAAC or SPAAC. The efficiency of labeling was determined by the number of identified glycoproteins.

Bioconjugation MethodNumber of Identified ProteinsKey Finding
CuAAC 229Demonstrated higher labeling efficiency and specificity in a complex proteome.
SPAAC 188While still effective, it identified a lower number of proteins compared to CuAAC in this in vitro setting.

This data suggests that for in vitro applications where maximizing the labeling of azido-modified proteins is the primary goal, CuAAC may offer a significant advantage in throughput and efficiency.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for protein bioconjugation using this compound.

CuAAC_Mechanism cluster_CuAAC CuAAC Reaction Protein Protein-NH2 Azido_Protein Protein-N3 Protein->Azido_Protein This compound Conjugate Labeled Protein Azido_Protein->Conjugate Alkyne Alkyne Probe Alkyne->Conjugate Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Conjugate

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_SPAAC SPAAC Reaction Protein Protein-NH2 Azido_Protein Protein-N3 Protein->Azido_Protein This compound Conjugate Labeled Protein Azido_Protein->Conjugate Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Conjugate

SPAAC Reaction Mechanism

Experimental_Workflow start Start: Protein Solution step1 Step 1: Azide Labeling (Incubate with this compound) start->step1 step2 Step 2: Purification (Remove excess labeling reagent) step1->step2 decision Choose Click Reaction step2->decision step3a CuAAC Reaction: Add terminal alkyne probe, Cu(I) catalyst, and ligand decision->step3a CuAAC step3b SPAAC Reaction: Add strained alkyne probe decision->step3b SPAAC step4 Step 3: Incubation step3a->step4 step3b->step4 step5 Step 4: Purification (Remove excess probe and catalyst) step4->step5 end End: Labeled Protein step5->end

General Experimental Workflow

Detailed Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein using this compound, followed by either CuAAC or SPAAC. Optimization may be required for specific proteins and applications.

Protocol 1: Azide Labeling of Proteins with this compound

This initial step introduces the azide functional group onto the protein of interest.

Materials:

  • Protein of interest (in a suitable amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the unreacted labeling reagent using a desalting column equilibrated with the desired buffer for the subsequent click reaction.

  • Quantification: Determine the concentration of the azide-labeled protein.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein

  • Terminal alkyne probe (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the terminal alkyne probe in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the terminal alkyne probe (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

  • Initiate Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Purification: Purify the labeled protein from the catalyst and excess probe using a desalting column.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-labeled protein

  • Strained alkyne probe (e.g., DBCO-fluorophore)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Reagent Preparation: Prepare a 1-2 mM stock solution of the strained alkyne probe in DMSO or an appropriate aqueous buffer.

  • Reaction Setup: In a microcentrifuge tube, add the strained alkyne probe to the azide-labeled protein solution. A 2- to 5-fold molar excess of the strained alkyne is typically used.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. Reaction times may need to be optimized depending on the specific strained alkyne and protein.

  • Purification: If necessary, purify the labeled protein from the excess probe using a desalting column.

Conclusion: Making the Right Choice

The decision between CuAAC and SPAAC for bioconjugation with this compound is application-dependent.

CuAAC is the preferred method when:

  • The application is in vitro and biocompatibility is not a primary concern.

  • High labeling efficiency and rapid reaction kinetics are critical.

  • Cost of reagents is a consideration.

SPAAC is the unequivocal choice for:

  • In vivo or live-cell labeling applications where copper toxicity is a concern.

  • Experiments requiring long incubation times where the stability of the biological system is paramount.

By carefully considering the quantitative data, understanding the underlying mechanisms, and utilizing the detailed protocols provided, researchers can confidently select the optimal click chemistry strategy to advance their scientific and drug development objectives.

References

A Researcher's Guide to Protein Labeling: Assessing 8-Azido-octanoyl-OSu in a Comparative Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical cornerstone of experimental success. The choice of labeling reagent can profoundly impact the outcome of assays, the integrity of cellular imaging, and the development of targeted therapeutics. This guide provides an objective comparison of 8-Azido-octanoyl-OSu, an azide-functionalized N-Hydroxysuccinimide (NHS) ester, with other common NHS ester alternatives. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to empower researchers to make informed decisions for their specific protein labeling needs.

Performance Comparison of NHS Esters

N-Hydroxysuccinimide esters are widely used for their ability to react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] The efficiency of this reaction is influenced by several factors including pH, protein concentration, and the specific properties of the NHS ester itself.[1][2] While direct, side-by-side quantitative comparisons across a wide range of NHS esters under identical conditions are not always available in a single study, we can synthesize a comparative overview based on published data.[1]

The key differentiator for this compound is its introduction of a bioorthogonal azide handle. This allows for a two-step labeling strategy: an initial, non-specific labeling of primary amines, followed by a highly specific "click" chemistry reaction with an alkyne-containing molecule of interest. This approach offers significant versatility.

Below is a summary of typical degrees of labeling (DOL) achieved with various NHS esters. The DOL represents the average number of label molecules conjugated to a single protein molecule.

NHS Ester ReagentMolar Excess (Reagent:Protein)Typical Degree of Labeling (DOL)Target ProteinKey Characteristics
This compound 20-foldEstimated 3-6IgGIntroduces an azide handle for subsequent click chemistry. Lipophilic spacer.
NHS-Biotin 20-fold4-6IgG (1-10 mg/mL)Standard biotinylation reagent for affinity purification and detection.
Sulfo-NHS-Biotin 20-fold4-6IgG (1-10 mg/mL)Water-soluble version of NHS-Biotin, ideal for cell surface labeling.[3]
NHS-PEG4-Biotin 20-fold4-6IgG (1-10 mg/mL)Includes a hydrophilic PEG spacer to reduce aggregation.
Cy7.5 diacid(diso3) NHS ester 5- to 15-foldVaries (Optimized for fluorescence without quenching)AntibodyNear-infrared fluorescent dye for in vivo imaging and other fluorescence-based assays.
Sulfo-NHS-Acetate 25-foldN/A (Used for blocking amines)Peptides/ProteinsBlocks primary amines to prevent cross-reactivity or polymerization.

Note: The degree of labeling is highly dependent on the specific protein, its concentration, the buffer conditions, and the reaction time. The values presented here are representative and should be used as a general guide. Empirical optimization is recommended for each specific application.

Experimental Protocols

Achieving optimal and reproducible labeling requires careful adherence to established protocols. Below are detailed methodologies for a standard one-step NHS ester labeling procedure and a two-step procedure for this compound.

Protocol 1: General One-Step Protein Labeling with NHS Esters

This protocol provides a general framework for labeling proteins with amine-reactive NHS esters like NHS-Biotin or fluorescent dyes.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer, pH 7.2-8.5)

  • NHS ester reagent (e.g., NHS-Biotin, fluorescent dye-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable labeling buffer.

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically. Gently mix the reaction.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or at 4°C for longer periods, protected from light if using a light-sensitive label.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

  • Purification: Remove the excess, unreacted label and byproducts using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry (measuring absorbance at 280 nm for the protein and at the dye's maximum absorbance) or mass spectrometry.

Protocol 2: Two-Step Protein Labeling with this compound and Click Chemistry

This protocol outlines the initial amine labeling with this compound, followed by a copper-catalyzed click reaction to conjugate an alkyne-containing molecule.

Part A: Azide Labeling

Materials:

  • Protein of interest in an amine-free buffer (pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, using this compound as the NHS ester.

  • Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation, Quenching, and Purification: Follow steps 4, 5, and 6 from Protocol 1. The resulting product is the azide-labeled protein.

Part B: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - "Click" Reaction

Materials:

  • Azide-labeled protein from Part A

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-functionalized molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

  • Reaction Initiation: Add the CuSO₄/sodium ascorbate mixture to the protein-alkyne mixture.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Remove the catalyst and excess reagents using a desalting column or dialysis.

  • Characterization: Confirm the final conjugation using appropriate methods, such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent alkyne was used) or mass spectrometry.

Visualizing the Workflow and Chemistry

To further clarify the processes described, the following diagrams illustrate the experimental workflows and the underlying chemical reactions.

G General NHS Ester Labeling Workflow A Prepare Protein in Amine-Free Buffer C Add NHS Ester to Protein (Molar Excess) A->C B Prepare NHS Ester Stock Solution B->C D Incubate (30 min - 2 hr, RT) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Labeled Protein (Desalting/Dialysis) E->F G Characterize (DOL) F->G

Caption: A generalized workflow for labeling proteins using NHS esters.

G Two-Step Labeling with this compound cluster_0 Step 1: Azide Labeling cluster_1 Step 2: Click Chemistry A Label Protein with This compound B Purify Azide-Labeled Protein A->B C Prepare Click Reaction Mix B->C D Add Alkyne-Molecule, CuSO4, Ascorbate C->D E Incubate (1-4 hr, RT) D->E F Purify Final Conjugate E->F

Caption: The two-step workflow for protein labeling using this compound.

G NHS Ester and Click Chemistry Reactions cluster_0 NHS Ester Reaction cluster_1 Click Chemistry (CuAAC) Protein-NH2 Protein-NH2 Azide-Labeled Protein Azide-Labeled Protein Protein-NH2->Azide-Labeled Protein + Azido-OSu This compound Azido-OSu->Azide-Labeled Protein Azide-Labeled Protein_c1 Azide-Labeled Protein Final Conjugate Final Conjugate Azide-Labeled Protein_c1->Final Conjugate + Alkyne-Molecule Alkyne-Molecule (e.g., Fluorophore) Alkyne-Molecule->Final Conjugate Cu(I)

Caption: The chemical principles behind the two-step labeling process.

Conclusion

The selection of a protein labeling reagent is a critical decision that balances the need for efficiency, specificity, and the desired functionality of the final conjugate. Standard NHS esters like those functionalized with biotin or fluorescent dyes offer a straightforward and effective method for direct protein labeling. This compound, on the other hand, provides a versatile platform for a two-step labeling strategy. While it requires an additional click chemistry step, it decouples the initial protein modification from the final functionalization, allowing for the attachment of a wide array of molecules that may not be readily available as NHS esters. By understanding the comparative performance and detailed protocols outlined in this guide, researchers can better tailor their protein labeling strategies to meet the demands of their specific experimental goals.

References

A Comparative Guide to the Characterization of Proteins Labeled with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-Azido-octanoyl-OSu with an alternative amine-reactive labeling reagent, outlining its performance and providing supporting experimental data for the characterization of labeled proteins. The choice of a labeling reagent is critical for downstream applications, influencing factors such as labeling efficiency, protein function, and the success of subsequent analytical techniques like mass spectrometry.

Introduction to Amine-Reactive Azide Labeling

This compound is a chemical probe used for the covalent modification of proteins. It features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[1] This process introduces an azide moiety onto the protein. The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary alkyne- or cyclooctyne-containing molecule through "click chemistry".[2][3] This two-step labeling strategy allows for the attachment of a wide range of reporter molecules, including fluorophores, biotin, or drug molecules.[1]

Performance Comparison: this compound vs. A Hydrophilic Alternative

A key consideration when choosing a labeling reagent is the nature of the linker arm. This compound possesses a hydrophobic octanoyl (C8) linker. This hydrophobicity can be advantageous for probing protein environments or for applications where membrane association is desired. However, it may also lead to solubility issues or aggregation of some proteins. As a comparison, we present Azido-PEG4-NHS ester, which contains a hydrophilic polyethylene glycol (PEG) linker.

Table 1: Comparison of Amine-Reactive Azide Labeling Reagents

FeatureThis compoundAzido-PEG4-NHS Ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Linker Type Hydrophobic (Octanoyl)Hydrophilic (PEG4)
Reaction Mechanism Nucleophilic acyl substitutionNucleophilic acyl substitution
Subsequent Reaction Click Chemistry (CuAAC, SPAAC)Click Chemistry (CuAAC, SPAAC)
Typical Labeling Efficiency 50-80% (protein dependent)60-90% (protein dependent)
Control over Degree of Labeling Moderate (can be challenging)Moderate (can be challenging)
Potential Side Reactions Hydrolysis of NHS esterHydrolysis of NHS ester
Linkage Stability High (Amide bond)High (Amide bond)
Biocompatibility of Labeling HighHigh
Solubility in Aqueous Buffers Low (requires co-solvent like DMSO)High

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific proteins and applications.

Protocol 1: Protein Labeling with Azido-NHS Esters

This protocol describes the covalent attachment of an azide group to a protein of interest using either this compound or Azido-PEG4-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound or Azido-PEG4-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[4]

  • Prepare Azido-NHS Ester Stock Solution: Immediately before use, dissolve the Azido-NHS ester in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove unreacted Azido-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the concentration and degree of labeling (DOL) of the azide-labeled protein. The DOL can be estimated using methods like MALDI-TOF mass spectrometry by comparing the mass of the labeled and unlabeled protein.

Protocol 2: Click Chemistry Reaction with an Alkyne-Probe

This protocol outlines the conjugation of an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) to the azide-labeled protein via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-labeled protein

  • Alkyne-probe (e.g., Alkyne-Fluorophore, Alkyne-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelator/ligand (e.g., THPTA)

  • DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-probe in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-probe (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

  • Initiate Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to start the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein conjugate from excess reagents using a desalting column or dialysis.

  • Analysis: The successfully labeled protein can now be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning (for fluorescent probes) or Western blot (for biotin-labeled proteins).

Mandatory Visualization

Experimental Workflow for Two-Step Protein Labeling

G cluster_0 Step 1: Azide Labeling cluster_1 Step 2: Click Chemistry Protein Protein (with primary amines) Reaction1 Amine-NHS Ester Reaction (pH 8.3) Protein->Reaction1 Azido_NHS This compound or Azido-PEG4-NHS Azido_NHS->Reaction1 Azide_Protein Azide-Labeled Protein Reaction1->Azide_Protein Purification1 Purification (Desalting/Dialysis) Azide_Protein->Purification1 Reaction2 CuAAC Click Reaction (CuSO4, Ascorbate, THPTA) Purification1->Reaction2 Alkyne_Probe Alkyne-Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Reaction2 Labeled_Protein Final Labeled Protein Reaction2->Labeled_Protein Purification2 Purification (Desalting/Dialysis) Labeled_Protein->Purification2 G Labeled_Protein Azide-Labeled Protein Digestion Proteolytic Digestion (e.g., Trypsin) Labeled_Protein->Digestion Peptides Azide-Labeled Peptides Digestion->Peptides Click_Reaction Click Reaction with Alkyne-Biotin Peptides->Click_Reaction Biotin_Peptides Biotinylated Peptides Click_Reaction->Biotin_Peptides Enrichment Affinity Purification (Streptavidin) Biotin_Peptides->Enrichment Enriched_Peptides Enriched Labeled Peptides Enrichment->Enriched_Peptides LC_MS LC-MS/MS Analysis Enriched_Peptides->LC_MS Data_Analysis Data Analysis (Peptide Identification, Site Localization) LC_MS->Data_Analysis

References

Navigating Biocompatibility in Bioconjugation: A Comparative Guide to 8-Azido-octanoyl-OSu Reaction Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that extends beyond reaction efficiency to the biocompatibility of all components, including byproducts. The use of N-hydroxysuccinimide (NHS) esters, such as 8-Azido-octanoyl-OSu, for labeling primary amines on biomolecules is a widely adopted strategy. However, a thorough understanding of the potential cytotoxic effects of the reaction byproducts—namely N-hydroxysuccinimide (NHS) and the unreacted or hydrolyzed azido-octanoic acid—is paramount for the successful development of safe and effective therapeutics and research tools.

This guide provides a comparative analysis of the biocompatibility of these byproducts, supported by available experimental data. We also present data for common alternative bioconjugation reagents to offer a broader context for your experimental design.

Executive Summary of Biocompatibility Data

The primary byproducts of a typical this compound reaction are N-hydroxysuccinimide (NHS) and, upon hydrolysis of unreacted reagent, 8-azido-octanoic acid. The biocompatibility of these molecules, alongside common alternatives, is summarized below. It is important to note that direct comparative studies under identical conditions are scarce; therefore, data has been collated from various sources.

Compound/Reagent ClassRole in BioconjugationCell LineAssayEndpointResultReference
N-Hydroxysuccinimide (NHS) Byproduct of NHS ester reactionHEK293Cell Titer-GloIC50> 50 µM[1]
8-Azido-octanoic acid Hydrolysis product of unreacted reagent--Safety DataToxic if swallowed, in contact with skin, or inhaled; Suspected of causing genetic defects.[2]
N-Hydroxysulfosuccinimide (Sulfo-NHS) Byproduct of water-soluble NHS ester reaction--Safety DataCauses skin and serious eye irritation; May cause respiratory irritation.[3]
EDC (Carbodiimide) Reagent for carboxylate activationOdontoblast-like (MDPC-23)MTTCell ViabilityNo reduction at 0.1 M, 0.3 M, 0.5 M[4][5]
Transformed cellsCell Cycle AnalysisCell DeathInduces G2/M blockade and cell death
Maleimide-Thiol Adduct Byproduct of maleimide reaction--StabilitySusceptible to retro-Michael reaction, leading to potential off-target effects of released cargo.

In-Depth Biocompatibility Analysis

N-Hydroxysuccinimide (NHS): The leaving group in the reaction, NHS, is generally considered to have low toxicity. Experimental data on HEK293 cells indicates an IC50 value greater than 50 µM, suggesting a relatively low cytotoxic potential at concentrations typically encountered as a reaction byproduct. However, it is classified as an irritant to the skin, eyes, and mucous membranes.

Comparison with Alternative Bioconjugation Chemistries

Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker used to activate carboxyl groups for reaction with primary amines. EDC itself is consumed in the reaction, converting to a urea derivative. Studies on the application of EDC show dose-dependent effects on cell viability. For instance, in dental research, treating dentin with up to 0.5 M EDC did not result in transdentinal cytotoxicity to odontoblast-like cells. Conversely, other studies have shown that EDC can induce cell cycle arrest and death in transformed cell lines. This suggests that the biocompatibility of EDC-mediated conjugations is highly dependent on the concentration used and the specific experimental context.

Maleimides: Maleimide chemistry is widely used for targeting cysteine residues. The primary biocompatibility concern with maleimide-based bioconjugates is not the intrinsic toxicity of the resulting succinimide thioether adduct, but rather its stability. This linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, leading to the cleavage of the bioconjugate and potential off-target toxicity from the released payload. The focus in the literature has been on engineering more stable maleimide linkers rather than on the cytotoxicity of the adduct itself.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in this compound reactions and their biocompatibility assessment, the following diagrams are provided.

Reaction_Pathway reagent This compound conjugate Azide-labeled Biomolecule reagent->conjugate + Biomolecule nhs N-Hydroxysuccinimide (Byproduct) reagent->nhs Reaction hydrolysis Hydrolysis (e.g., in buffer) reagent->hydrolysis protein Biomolecule (with Primary Amine) protein->conjugate hydrolyzed_product 8-Azido-octanoic acid hydrolysis->hydrolyzed_product

Reaction of this compound with a biomolecule.

Cytotoxicity_Workflow cluster_plate 96-Well Plate cluster_assay MTT Assay cell_seeding 1. Seed cells treatment 2. Add test compounds (Byproducts, Controls) cell_seeding->treatment incubation 3. Incubate (e.g., 24-72h) treatment->incubation add_mtt 4. Add MTT reagent incubation->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Add solubilization solution incubate_mtt->solubilize readout 7. Measure absorbance (570 nm) solubilize->readout analysis 8. Calculate % viability and IC50 readout->analysis

Typical experimental workflow for an MTT cytotoxicity assay.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compounds (e.g., NHS, 8-azido-octanoic acid) dissolved in a suitable vehicle

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compounds

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant from adherent cells. Transfer the supernatant to a new 96-well plate.

  • Maximum LDH Release Control: In a set of control wells, add lysis buffer to the cells to induce complete lysis and measure the maximum LDH release.

  • LDH Reaction: Add the LDH reaction mix from the kit to each well of the supernatant plate according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH release in the treated wells to the spontaneous release (untreated cells) and the maximum release (lysed cells).

Conclusion

The biocompatibility of byproducts from the this compound reaction presents a nuanced picture. The N-hydroxysuccinimide byproduct exhibits low cytotoxicity in vitro. However, the hydrolysis product, 8-azido-octanoic acid, is flagged with significant safety warnings, underscoring the critical need for robust purification of the final bioconjugate. When selecting a bioconjugation strategy, researchers must weigh the well-established efficiency of NHS ester chemistry against the potential biocompatibility concerns of its byproducts and the required downstream processing. Alternatives such as carbodiimide and maleimide chemistries present their own sets of advantages and disadvantages regarding byproduct toxicity and linkage stability. A thorough evaluation of the data presented here, in conjunction with the specific requirements of the intended application, will enable a more informed and rational approach to bioconjugation design.

References

A Comparative Guide to the Efficiency of Alkyne Probes for Reaction with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and chemical biology, the "click chemistry" reaction between an azide and an alkyne has become an indispensable tool for its high efficiency, selectivity, and biocompatibility.[1][2][3][4][5] This guide provides a comparative analysis of various alkyne probes for their reaction with 8-Azido-octanoyl-OSu, a common azide-containing labeling reagent. The choice of alkyne probe significantly impacts the reaction kinetics and overall success of the conjugation. This comparison will aid researchers, scientists, and drug development professionals in selecting the most suitable alkyne for their specific application.

The two primary modalities of the azide-alkyne cycloaddition are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Each approach utilizes different classes of alkyne probes with distinct reactivity profiles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC reactions involve the use of a copper(I) catalyst to unite a terminal alkyne with an azide, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction is highly efficient and proceeds rapidly under mild conditions.

Comparison of Terminal Alkyne Probes for CuAAC:

The reactivity of terminal alkynes in CuAAC is influenced by steric and electronic factors.

  • Propargyl Compounds: These are among the most commonly used terminal alkynes due to their excellent combination of reactivity, ease of installation, and cost-effectiveness.

  • Propiolamides: These electronically activated alkynes exhibit slightly higher reactivity compared to standard propargyl compounds. However, they also have an increased propensity for Michael addition, which can be a consideration for bioorthogonality.

  • Aromatic vs. Aliphatic Alkynes: Aromatic alkynes, such as phenylacetylene derivatives, generally react faster than aliphatic alkynes like hex-1-yne. Electron-withdrawing substituents on the aromatic ring can further enhance the reaction rate.

  • Internal Alkynes: Internal alkynes, such as but-2-yne or diphenylacetylene, exhibit significantly slower reaction rates in CuAAC compared to terminal alkynes.

Alkyne Probe Type (for CuAAC)Relative ReactivityKey Characteristics
Propiolamides Very HighElectronically activated, fastest reacting terminal alkynes.
Aromatic Alkynes HighFaster than aliphatic alkynes; reactivity influenced by substituents.
Propargyl Compounds Moderate to HighGood balance of reactivity, stability, and cost.
Aliphatic Alkynes ModerateGenerally slower than aromatic alkynes.
Internal Alkynes LowNot typically used for CuAAC due to very slow reaction rates.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes strained cyclooctynes. The inherent ring strain of these molecules allows them to react efficiently with azides without the need for a catalyst, which is particularly advantageous for applications in living systems where copper toxicity is a concern.

Comparison of Cyclooctyne Probes for SPAAC:

The reactivity of cyclooctynes in SPAAC is directly related to the degree of ring strain and electronic modifications.

  • Dibenzocyclooctynes (DBCO): DBCO and its derivatives are highly reactive in SPAAC due to significant ring strain. They are a popular choice for rapid and efficient copper-free conjugations.

  • Bicyclononynes (BCN): BCN is another effective cyclooctyne for SPAAC. While generally less reactive than DBCO, BCN is smaller and less hydrophobic, which can be advantageous in certain biological contexts.

  • Difluorinated Cyclooctynes (DIFO): These cyclooctynes exhibit high reactivity and good stability.

  • Other Cycloalkynes: Simpler cycloalkynes like cyclododecyne have much lower ring strain and consequently react significantly slower than activated cyclooctynes like DBCO.

Alkyne Probe Type (for SPAAC)Relative ReactivityKey Characteristics
Dibenzocyclooctynes (DBCO) Very HighHigh ring strain leads to very fast reaction rates.
Bicyclononynes (BCN) HighSmaller and less hydrophobic than DBCO, with slightly lower reactivity.
Difluorinated Cyclooctynes (DIFO) HighHighly reactive and stable.
Simple Cycloalkynes LowLower ring strain results in significantly slower reaction kinetics.

Experimental Protocols

Below are generalized experimental protocols for CuAAC and SPAAC reactions. Optimal conditions may vary depending on the specific reactants and application.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an alkyne-modified molecule to this compound-labeled biomolecule.

Materials:

  • Alkyne-functionalized molecule

  • This compound labeled biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO)

Procedure:

  • Dissolve the alkyne-functionalized molecule and the azide-labeled biomolecule in the reaction buffer to the desired final concentrations.

  • Prepare a stock solution of the copper catalyst premix. For example, mix CuSO₄ and TBTA in a suitable solvent like DMSO.

  • Prepare a fresh stock solution of sodium ascorbate in the reaction buffer.

  • Initiate the reaction by adding the copper catalyst premix to the solution containing the alkyne and azide.

  • Immediately add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by a suitable analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).

  • Once the reaction is complete, the labeled product can be purified using standard techniques such as size exclusion chromatography or dialysis.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a typical procedure for a copper-free click reaction.

Materials:

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

  • This compound labeled biomolecule

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO)

Procedure:

  • Dissolve the cyclooctyne-functionalized molecule and the azide-labeled biomolecule in the reaction buffer to the desired final concentrations.

  • Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.

  • Monitor the reaction progress using an appropriate analytical technique.

  • Purify the final conjugate using standard methods.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for CuAAC and SPAAC.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Alkyne ReactionMix Reaction Mixture Alkyne->ReactionMix Azide Azide Azide->ReactionMix Cu(II)SO4 Cu(II)SO4 Cu(II)SO4->ReactionMix Ligand Ligand Ligand->ReactionMix ReducingAgent Sodium Ascorbate ReducingAgent->ReactionMix Incubation Incubation (RT, 1-4h) ReactionMix->Incubation Purification Purification Incubation->Purification FinalProduct Final Conjugate Purification->FinalProduct

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Cyclooctyne Cyclooctyne ReactionMix Reaction Mixture Cyclooctyne->ReactionMix Azide Azide Azide->ReactionMix Incubation Incubation (RT, 1-24h) ReactionMix->Incubation Purification Purification Incubation->Purification FinalProduct Final Conjugate Purification->FinalProduct

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

A Comparative Analysis of 8-Azido-octanoyl-OSu Reaction Kinetics for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Performance of 8-Azido-octanoyl-OSu in Amine-Reactive Conjugation

In the realm of bioconjugation, the precise and efficient modification of biomolecules is paramount. This compound is a heterobifunctional crosslinker that installs an azide moiety onto proteins, peptides, and other amine-containing molecules. This azide group serves as a versatile handle for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Understanding the reaction kinetics of the N-hydroxysuccinimide (NHS) ester group of this linker with primary amines is crucial for optimizing conjugation efficiency and minimizing unwanted side reactions.

Core Principles of NHS Ester Reactivity

The reaction of an NHS ester with a primary amine proceeds via a nucleophilic acyl substitution. The unprotonated primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a polypeptide, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[1]

The efficiency of this desired aminolysis reaction is primarily dictated by a competing reaction: hydrolysis. In aqueous environments, the NHS ester can also be attacked by water, leading to the formation of an unreactive carboxylic acid and NHS. This hydrolysis is a critical factor to control for achieving high conjugation yields.

Factors Influencing Reaction Kinetics

Several factors significantly influence the rates of both aminolysis and hydrolysis:

  • pH: The pH of the reaction buffer is the most critical parameter. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2] Below this range, the primary amine is predominantly protonated (-NH3+), rendering it non-nucleophilic. Above this range, the rate of hydrolysis increases dramatically, reducing the availability of the active NHS ester.

  • Temperature: Higher temperatures generally increase the rate of both aminolysis and hydrolysis. Reactions are often performed at room temperature or 4°C to balance reaction speed with the stability of the biomolecule and the NHS ester.

  • Concentration of Reactants: The molar ratio of the NHS ester to the amine-containing molecule is a key determinant of the degree of labeling. Higher molar excesses of the NHS ester can drive the reaction towards completion but may also increase the risk of non-specific modifications.

Quantitative Data on NHS Ester Stability

While specific kinetic data for this compound is scarce, the stability of NHS esters in general has been studied. The half-life of the NHS ester is a good indicator of its susceptibility to hydrolysis under different conditions.

Condition Half-life of NHS Ester Reference
pH 7.0, 0°C4-5 hours[3]
pH 8.6, 4°C10 minutes[3]
pH 7.04-5 hours[4]
pH 8.01 hour
pH 8.610 minutes

These values highlight the significant impact of pH on the stability of the NHS ester. As the pH increases, the half-life decreases rapidly.

Comparison with Alternative Amine-Reactive Azide Linkers

Several alternative reagents are available for introducing an azide group onto biomolecules via reaction with primary amines. These alternatives often feature different spacer arms or solubility-enhancing modifications.

Reagent Key Features Reported Characteristics Reference
This compound C8 alkyl chain spacer.Standard NHS ester reactivity. Hydrophobic spacer may influence solubility.-
Azido-PEGn-NHS Ester Polyethylene glycol (PEG) spacer of varying lengths (n).Increased hydrophilicity compared to alkyl chain linkers. The PEG spacer can reduce steric hindrance. Some Azido-PEG-NHS esters are reported to be more stable in aqueous solutions than others.
6-Azidohexanoic Acid Sulfo-NHS Ester Shorter C6 alkyl chain with a charged sulfonate group on the NHS ester.Water-soluble, eliminating the need for organic co-solvents. Ideal for applications with sensitive biomolecules or where organic solvents are undesirable.
Azido-Phenyl-Amido-S-S-Sulfo-NHS Contains an aryl azide, a cleavable disulfide bond, and a sulfo-NHS ester.Water-soluble and photo-activatable. The disulfide bond allows for cleavage of the conjugate under reducing conditions.

The choice of linker depends on the specific application. For applications requiring high water solubility and avoiding organic solvents, a sulfo-NHS ester variant is preferable. PEGylated linkers can be beneficial for improving the pharmacokinetic properties of the resulting bioconjugate.

Experimental Protocols

Protocol for Determining the Kinetics of NHS Ester Hydrolysis

This protocol describes a general method to determine the rate of hydrolysis of an NHS ester like this compound by monitoring the release of N-hydroxysuccinimide (NHS) using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound

  • Reaction Buffer (e.g., 0.1 M sodium phosphate buffer at various pH values: 7.0, 7.5, 8.0, 8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • RP-HPLC system with a C18 column and a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Initiate the hydrolysis reaction: Add a small volume of the this compound stock solution to a pre-warmed reaction buffer to a final concentration of 1 mM. Vortex briefly to mix.

  • Time-course sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction: Immediately add the aliquot to a tube containing the quenching solution to stop any further reaction.

  • HPLC analysis: Inject the quenched samples onto the RP-HPLC system. Monitor the elution profile at 260 nm, the characteristic absorbance wavelength of the released NHS.

  • Data analysis: Quantify the amount of NHS released at each time point by integrating the area of the corresponding peak and comparing it to a standard curve of known NHS concentrations.

  • Calculate the pseudo-first-order rate constant (k_obs): Plot the natural logarithm of the remaining this compound concentration (initial concentration minus the concentration of NHS formed) versus time. The negative of the slope of this line will give the observed rate constant for hydrolysis at that specific pH.

Protocol for Determining the Kinetics of NHS Ester Aminolysis

This protocol outlines a method to determine the pseudo-first-order rate constant for the reaction of this compound with a model amine (e.g., glycine or butylamine) using RP-HPLC.

Materials:

  • This compound

  • Model amine (e.g., Glycine or n-Butylamine)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5)

  • Anhydrous DMF or DMSO

  • RP-HPLC system with a C18 column and a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare stock solutions:

    • 10 mM this compound in anhydrous DMF or DMSO.

    • 1 M model amine in the reaction buffer.

  • Set up the reaction: In a reaction tube, add the reaction buffer and the model amine stock solution to achieve a final amine concentration that is in large excess (at least 10-fold) of the NHS ester.

  • Initiate the reaction: Add a small volume of the this compound stock solution to the amine solution to a final concentration of 1 mM. Vortex briefly to mix.

  • Time-course sampling and quenching: At various time points, withdraw an aliquot of the reaction mixture and immediately quench it with the hydroxylamine solution. Hydroxylamine will react rapidly with any remaining NHS ester.

  • HPLC analysis: Inject the quenched samples onto the RP-HPLC system. Monitor the disappearance of the this compound peak and the appearance of the product peak.

  • Data analysis: Quantify the peak area of the remaining this compound at each time point.

  • Calculate the pseudo-first-order rate constant (k_obs): Plot the natural logarithm of the this compound peak area versus time. The negative of the slope of this line will give the observed rate constant for aminolysis under those specific conditions. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the amine.

Visualizing Reaction Pathways and Workflows

Reaction_Mechanism This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate Aminolysis NHS N-Hydroxysuccinimide This compound->NHS Hydrolysis_Product Carboxylic Acid (Inactive) This compound->Hydrolysis_Product Hydrolysis Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Tetrahedral_Intermediate Amide_Product Stable Amide Bond (Azide-labeled Biomolecule) Tetrahedral_Intermediate->Amide_Product Tetrahedral_Intermediate->NHS Water Water Water->Hydrolysis_Product

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Stock Solutions (NHS Ester, Amine, Buffers) Initiate_Reaction Initiate Reaction (Mix NHS Ester and Amine) Prepare_Reagents->Initiate_Reaction Time_Sampling Time-course Sampling Initiate_Reaction->Time_Sampling Quench_Reaction Quench Aliquots Time_Sampling->Quench_Reaction HPLC_Analysis RP-HPLC Analysis Quench_Reaction->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration) HPLC_Analysis->Data_Analysis Calculate_Kinetics Calculate Rate Constants Data_Analysis->Calculate_Kinetics

Caption: Experimental workflow for kinetic analysis of NHS ester reactions.

Conclusion

This compound is a valuable tool for introducing azide functionalities into biomolecules. While specific kinetic data for this particular reagent is limited, a thorough understanding of the principles of NHS ester chemistry, particularly the interplay between aminolysis and hydrolysis as a function of pH, is essential for its successful application. By carefully controlling reaction conditions and considering the properties of alternative linkers, researchers can optimize their bioconjugation strategies to achieve desired labeling efficiencies and produce well-defined bioconjugates for a wide range of applications in research and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Azido-octanoyl-OSu: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 8-Azido-octanoyl-OSu, a bifunctional crosslinker containing a reactive azide group and an N-hydroxysuccinimide (NHS) ester. Adherence to these protocols is critical due to the potential hazards associated with both functional moieties.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Key Hazards:

  • Azide Compounds: Organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or friction.[1][2] They are acutely toxic and can form highly explosive heavy metal azides if they come into contact with metals such as lead or copper, which are often found in plumbing systems.[3][4] Mixing azides with acids can generate hydrazoic acid, a substance that is both highly toxic and explosive.[3]

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are irritants and sensitizers. Direct contact with skin and eyes should be avoided, and inhalation of dust should be prevented.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and, if the spill is large or outside of a contained area, evacuate the lab and notify the institutional Environmental Health and Safety (EHS) office.

  • Containment: For small spills within a chemical fume hood, use an absorbent material to contain the substance.

  • Cleanup:

    • For solid spills, carefully sweep the material to avoid generating dust and place it into a designated, clearly labeled waste container. Do not use metal tools like spatulas to handle azide-containing waste to prevent the formation of shock-sensitive metal azides.

    • Clean the affected area with a pH-adjusted water solution (pH greater than 9.0) to decontaminate the surface.

  • Waste Collection: All contaminated materials, including absorbent pads, gloves, and wipes, must be collected as hazardous waste.

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is through direct disposal as hazardous waste without chemical deactivation in the lab. This approach minimizes the risk of handling potentially hazardous reactants and byproducts.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, microfuge tubes), and spill cleanup materials, must be segregated into a dedicated hazardous waste container.

  • Container Selection: Use a compatible, leak-proof container made of plastic. Never use a metal container. The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide and NHS Ester" and list all chemical constituents.

  • Avoid Incompatibles: Ensure that the waste container for this compound does not come into contact with incompatible materials. A summary of these is provided in the table below.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and away from heat sources or incompatible chemicals.

  • EHS Pickup: Once the container is full or reaches the institutional time limit for satellite accumulation, arrange for its collection by your institution's EHS department for final disposal.

Quantitative Data and Incompatibility Summary

Hazard CategoryParameterSpecificationSource
Azide Incompatibility AcidsDo not mix with acidic waste to avoid formation of toxic and explosive hydrazoic acid.
Heavy Metals (lead, copper, etc.)Avoid contact with metals to prevent formation of shock-sensitive metal azides. Do not dispose down the drain.
Halogenated Solvents (e.g., Dichloromethane, Chloroform)Avoid use as reaction media to prevent formation of extremely unstable di- and tri-azidomethane.
NHS Ester Handling Personal ContactAvoid breathing dust and contact with skin and eyes.
General Waste pH of Solvent WasteSpent solvent waste should generally have a pH between 5 and 9.

Disposal Decision Workflow

The logical flow for determining the correct disposal path for this compound is illustrated below. This workflow emphasizes the segregation and proper containment of the chemical waste.

G cluster_0 start Start: this compound Waste Generated waste_type Is the waste contaminated with this compound? start->waste_type segregate Segregate as Hazardous Waste (Organic Azide & NHS Ester) waste_type->segregate  Yes   non_haz Dispose as non-hazardous laboratory waste per institutional guidelines waste_type->non_haz  No   container Use a labeled, compatible (non-metal) container segregate->container storage Store in designated Satellite Accumulation Area container->storage ehs_pickup Arrange for EHS pickup storage->ehs_pickup

References

Personal protective equipment for handling 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel: This document provides crucial safety protocols and logistical information for the handling and disposal of 8-Azido-octanoyl-OSu, a valuable yet hazardous reagent in synthetic chemistry. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Precautions

  • Organic Azides: These compounds are known for their potential to be explosive and can be sensitive to heat, light, shock, and friction.[2][3] Although the carbon-to-nitrogen ratio in the azido-octanoyl moiety suggests it is likely more stable than smaller organic azides, caution is still warranted.[3][4] Azido compounds can also be toxic if ingested, inhaled, or absorbed through the skin.

  • NHS Esters: These are highly reactive compounds, particularly towards primary amines. They are also moisture-sensitive and can hydrolyze, rendering them inactive. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the intended reaction.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense when handling this compound. A multi-layered approach to personal protection is mandatory.

Protection TypeSpecificationRationale
Hand Protection Double-gloving with nitrile exam gloves is the minimum requirement. For tasks with a higher risk of exposure, Silver shield gloves worn under nitrile gloves are recommended.Protects against skin absorption of potentially toxic azide compounds. Double-gloving provides an extra layer of protection.
Eye Protection Chemical safety glasses or splash goggles must be worn at all times. A face shield worn over goggles is required when there is a risk of splashes or explosions.Protects eyes from splashes of the chemical and in the event of an unexpected energetic decomposition.
Body Protection A fully buttoned, flame-resistant lab coat is mandatory. For operations with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.Prevents skin contact with the compound.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. However, if there is a risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling potentially toxic azide compounds.
Engineering Controls All manipulations of this compound must be performed in a certified chemical fume hood. A blast shield should be used for all reactions involving azides, especially when heating or concentrating the material.A fume hood is essential to prevent inhalation exposure, and a blast shield provides protection from potential explosions.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Review:

  • Before beginning work, review this guide and ensure a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.

  • Conduct a "dry run" of the experiment without the azide compound to identify any potential safety issues.

  • Line the work surface with absorbent, disposable bench paper.

2. Weighing and Solution Preparation:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Use plastic or ceramic spatulas to handle the solid compound; never use metal spatulas .

  • Weigh the desired amount of the compound in the chemical fume hood.

  • Dissolve the NHS ester in an anhydrous solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Reaction and Storage:

  • Perform all reactions in a chemical fume hood, behind a blast shield.

  • Avoid buffers containing primary amines (e.g., Tris or glycine). The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.

  • Store the solid this compound in a tightly sealed, clearly labeled container at -20°C with a desiccant. Protect from light.

Disposal Plan

CRITICAL: Under no circumstances should azide solutions be poured down the drain. This can lead to the formation of highly explosive metal azides in the plumbing.

1. Waste Collection:

  • All solid and liquid waste containing this compound, including contaminated gloves, absorbent materials, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not co-mingle azide waste with acidic waste.

2. Decontamination of Glassware:

  • Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste.

  • Wash the glassware with soap and water.

3. Spill Response:

  • Small Spills (in a fume hood): Alert others in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material like sand to prevent dust generation. Carefully sweep the absorbed material into a non-metal container for hazardous waste. Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.

  • Large Spills: Evacuate all personnel from the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Experimental Workflow and Safety Protocol

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste & Disposal cluster_emergency Emergency Response prep_1 Review Safety Protocol prep_2 Don PPE (Gloves, Goggles, Lab Coat) prep_1->prep_2 prep_3 Prepare Fume Hood (Blast Shield, Bench Paper) prep_2->prep_3 handle_1 Equilibrate Reagent to RT prep_3->handle_1 handle_2 Weigh Solid (Non-Metal Spatula) handle_1->handle_2 handle_3 Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) handle_2->handle_3 handle_4 Perform Reaction (pH 7.2-8.5, Amine-Free Buffer) handle_3->handle_4 disp_1 Collect All Waste in Designated Container handle_4->disp_1 disp_2 Decontaminate Glassware disp_1->disp_2 disp_3 Arrange for EHS Pickup disp_2->disp_3 end End disp_3->end emergency_1 Small Spill: Absorb, Collect, Clean emergency_2 Large Spill: Evacuate & Call EHS start Start start->prep_1

Caption: Logical workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.